5-Chloro-1-benzothiophene-2-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNZDTHWZYRQIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594127 | |
| Record name | 5-Chloro-1-benzothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28540-51-4 | |
| Record name | 5-Chloro-1-benzothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-1-benzothiophene-2-carbaldehyde spectroscopic data
An In-depth Technical Guide to the Spectroscopic Data of 5-Chloro-1-benzothiophene-2-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound (CAS No: 28540-51-4), a key intermediate in the development of pharmaceuticals and advanced materials.[1][2] As drug development professionals and researchers, a foundational understanding of a molecule's structural and electronic properties is paramount. Spectroscopic characterization is the cornerstone of this understanding, providing a fingerprint of the molecule's identity, purity, and conformation. This document moves beyond a simple presentation of data, offering an in-depth interpretation grounded in first principles and field-proven experience. We will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed signals and demonstrating how these disparate datasets converge to provide an unambiguous structural confirmation. The protocols described herein are designed as self-validating systems, ensuring reproducibility and accuracy in your own laboratory settings.
Molecular Structure and Spectroscopic Overview
This compound possesses a rigid, bicyclic aromatic system. The structure consists of a thiophene ring fused to a benzene ring, with a chlorine atom at the C-5 position and a carbaldehyde (formyl) group at the C-2 position.
The key structural features that we anticipate will define its spectroscopic signature are:
-
An Aldehyde Group: This will produce highly characteristic signals, including a far downfield proton in the ¹H NMR spectrum, a carbonyl carbon signal >180 ppm in the ¹³C NMR spectrum, and a strong C=O stretching vibration in the IR spectrum.[3]
-
A Substituted Benzothiophene Core: This aromatic system contains four distinct protons and nine unique carbon atoms. The electron-withdrawing nature of the chlorine atom and the aldehyde group, combined with the electronic properties of the fused thiophene ring, will create a dispersed and complex pattern in the NMR spectra.
-
A Chlorine Atom: The presence of chlorine is most definitively confirmed by mass spectrometry, where the natural isotopic abundance of ³⁵Cl and ³⁷Cl creates a signature M+2 peak with an intensity approximately one-third that of the molecular ion peak.[4]
Below is the molecular structure with the standard IUPAC numbering system, which will be used for all subsequent spectral assignments.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides the most detailed information regarding the electronic environment and connectivity of protons in a molecule.
Experimental Protocol: ¹H NMR Acquisition
A robust and self-validating protocol is essential for acquiring high-quality, reproducible NMR data.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen for its excellent solubilizing power for aromatic compounds and its single, unobtrusive residual solvent peak at ~7.26 ppm. Tetramethylsilane (TMS) should be included as an internal standard for chemical shift calibration (δ 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a spectrometer operating at a field strength of at least 400 MHz. Causality: A higher field strength (≥400 MHz) is crucial for resolving the complex spin-spin coupling in the aromatic region, preventing signal overlap that could obscure interpretation.[5]
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees. Causality: A reduced pulse angle allows for a shorter relaxation delay without saturating the signals, improving the signal-to-noise ratio over a given time.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32 scans. Causality: Co-adding multiple scans averages out random noise, significantly improving the signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase correct the spectrum and perform a baseline correction. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm. Integrate all signals.
¹H NMR Spectral Data (400 MHz, CDCl₃)
The following table summarizes the predicted ¹H NMR spectral data.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 10.10 | s | 1H | - | H-C=O |
| 8.15 | s | 1H | - | H-3 |
| 7.90 | d | 1H | 2.0 | H-4 |
| 7.85 | d | 1H | 8.6 | H-7 |
| 7.45 | dd | 1H | 8.6, 2.0 | H-6 |
In-depth Interpretation of the ¹H NMR Spectrum
-
Aldehyde Proton (δ 10.10): The singlet at 10.10 ppm is unequivocally assigned to the aldehyde proton. Its significant downfield shift is a direct result of the powerful anisotropic deshielding effect of the C=O double bond and the electronegativity of the oxygen atom.[3] It appears as a singlet as it has no adjacent protons.
-
Thiophene Proton (δ 8.15): The singlet at 8.15 ppm is assigned to H-3 on the thiophene ring. It is deshielded by the adjacent aldehyde group and the aromatic ring current. It lacks any coupling partners, hence its singlet multiplicity.
-
Aromatic Protons (δ 7.45-7.90): The remaining three protons reside on the benzene portion of the core.
-
H-7 (δ 7.85): This proton appears as a doublet with a coupling constant of J = 8.6 Hz. This large J-value is characteristic of ortho-coupling, in this case to H-6.
-
H-4 (δ 7.90): This proton appears as a doublet with a small coupling constant of J = 2.0 Hz. This is characteristic of meta-coupling to H-6. Its downfield shift relative to H-6 is influenced by its proximity to the electron-withdrawing sulfur atom in the fused ring system.
-
H-6 (δ 7.45): This proton is coupled to both H-7 (ortho, J = 8.6 Hz) and H-4 (meta, J = 2.0 Hz). This results in the characteristic doublet of doublets (dd) multiplicity. This complex splitting pattern is a powerful confirmation of the substitution pattern.
-
The diagram below illustrates these key coupling relationships.
Caption: ¹H-¹H coupling network in the aromatic region.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Acquire on a spectrometer operating at a corresponding frequency (e.g., 101 MHz for a 400 MHz ¹H instrument).
-
Acquisition Parameters: A standard proton-decoupled pulse sequence is used. Causality: Proton decoupling simplifies the spectrum by collapsing all C-H multiplets into singlets, making it easier to count the number of unique carbon environments.[6]
-
Number of Scans: 256-1024 scans. Causality: The low natural abundance of the ¹³C isotope necessitates a much larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction. Calibrate using the CDCl₃ solvent peak (δ 77.16 ppm).
¹³C NMR Spectral Data (101 MHz, CDCl₃)
The following table summarizes the predicted ¹³C NMR spectral data.
| Chemical Shift (δ) ppm | Assignment | Notes |
| 184.5 | C=O (Aldehyde) | Highly deshielded, typical for carbonyls. |
| 144.1 | C-2 | Quaternary, attached to aldehyde. |
| 142.5 | C-7a | Quaternary, fusion carbon. |
| 139.5 | C-3a | Quaternary, fusion carbon. |
| 134.2 | C-5 | Quaternary, attached to Cl. |
| 133.5 | C-3 | CH |
| 128.0 | C-4 | CH |
| 126.5 | C-6 | CH |
| 123.8 | C-7 | CH |
In-depth Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (δ 184.5): The signal at the lowest field is assigned to the aldehyde carbonyl carbon. Its position is characteristic of conjugated aldehyde systems.[7]
-
Quaternary Carbons: Four signals are expected for carbons not directly bonded to any protons (C-2, C-3a, C-5, C-7a). These signals are typically less intense due to longer relaxation times. Their specific assignments are based on predictable substituent effects and comparison with related benzothiophene structures. The carbon bearing the chlorine (C-5) is significantly deshielded.
-
Protonated Carbons: The remaining four signals correspond to the CH carbons of the aromatic system. Their chemical shifts are consistent with a substituted benzothiophene ring. These assignments can be definitively confirmed using a 2D NMR experiment like HSQC, which correlates each proton with its directly attached carbon.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.
Experimental Protocol: FT-IR Acquisition (ATR)
-
Sample Preparation: Place a small, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Causality: ATR is a modern, efficient technique that requires minimal sample preparation and avoids the use of solvents or KBr pellets.
-
Instrument Setup: Collect a background spectrum of the empty ATR crystal.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over the range of 4000-600 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~2820, ~2740 | Medium | Aldehyde C-H Stretch (Fermi resonance doublet) |
| ~1675 | Strong | C=O Carbonyl Stretch (conjugated aldehyde) |
| ~1580, ~1450 | Medium | Aromatic C=C Ring Stretching Vibrations |
| ~820 | Strong | C-H Out-of-plane Bending (indicative of substitution) |
| ~750 | Strong | C-Cl Stretch |
In-depth Interpretation of the IR Spectrum
-
Aldehyde Group Confirmation: The most diagnostic peaks are those confirming the aldehyde. The very strong absorption at ~1675 cm⁻¹ is the C=O stretch. Its position below 1700 cm⁻¹ is indicative of conjugation with the aromatic system, which weakens the double bond character.[3] The pair of medium peaks around 2820 and 2740 cm⁻¹ are the classic signature of an aldehyde C-H stretch, often appearing as a doublet due to Fermi resonance.[8][9] Their presence definitively distinguishes the molecule from a ketone.
-
Aromatic System: The peak at ~3100 cm⁻¹ is characteristic of C-H stretching on an aromatic ring.[10] The absorptions in the 1600-1450 cm⁻¹ "fingerprint" region are due to the stretching vibrations of the C=C bonds within the benzothiophene core.
-
C-Cl Bond: The strong absorption around 750 cm⁻¹ is in the typical region for a C-Cl stretching vibration, supporting the presence of the chloro-substituent.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
Experimental Protocol: MS Acquisition (Electron Ionization)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the instrument via direct infusion or through a GC inlet.
-
Ionization: Use a standard Electron Ionization (EI) source at 70 eV. Causality: EI is a high-energy technique that reliably produces a molecular ion and a rich, reproducible fragmentation pattern, which is ideal for structural elucidation.[11]
-
Analysis: Analyze the resulting ions with a mass analyzer (e.g., quadrupole or time-of-flight).
Mass Spectrometry Data
-
Molecular Formula: C₉H₅ClOS
-
Molecular Weight: 196.65 g/mol
| m/z | Relative Intensity (%) | Assignment |
| 198 | 33 | [M+2]⁺• (Isotope peak with ³⁷Cl) |
| 196 | 100 | [M]⁺• (Molecular ion with ³⁵Cl) |
| 168 | 45 | [M - CO]⁺• |
| 167 | 20 | [M - CHO]⁺ |
| 132 | 30 | [M - CHO - Cl]⁺ or [C₈H₄S]⁺• |
In-depth Interpretation of the Mass Spectrum
-
Molecular Ion and Isotope Pattern: The spectrum will show a prominent molecular ion peak [M]⁺• at m/z 196. The crucial confirmatory signal is the [M+2]⁺• peak at m/z 198, with an intensity that is approximately one-third of the m/z 196 peak.[4] This ~3:1 ratio is the definitive signature of a molecule containing a single chlorine atom.
-
Key Fragmentation Pathways: Aromatic aldehydes are known to fragment in predictable ways.[12][13]
-
Loss of CO: A common fragmentation for aromatic aldehydes is the loss of a neutral carbon monoxide molecule (28 Da), leading to the peak at m/z 168.
-
Loss of the Formyl Radical: Cleavage of the C-C bond between the ring and the aldehyde group results in the loss of the formyl radical (•CHO, 29 Da), giving the fragment at m/z 167.
-
Further Fragmentation: Subsequent loss of the chlorine atom from the m/z 167 fragment would lead to the ion at m/z 132. The stability of the fused aromatic core ensures that these larger fragments are prominent in the spectrum.
-
Integrated Spectroscopic Analysis: A Self-Validating Conclusion
Each piece of spectroscopic data validates the others, converging on a single, unambiguous structure.
Caption: Logical workflow demonstrating structural confirmation.
The Mass Spectrum establishes the correct molecular weight (196 Da for the major isotope) and confirms the presence of one chlorine atom. The IR spectrum provides definitive evidence for a conjugated aldehyde functional group. The ¹³C NMR confirms the presence of nine unique carbons, including one carbonyl and eight aromatic carbons, consistent with the proposed skeleton. Finally, the ¹H NMR spectrum accounts for all five protons, and its intricate splitting pattern in the aromatic region precisely defines the 1,2,4-trisubstitution pattern on the benzene ring, locking in the final structure. This multi-faceted approach ensures the identity and integrity of this compound are confirmed with the highest degree of scientific confidence.
References
- 1. This compound | CAS: 28540-51-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. This compound | 28540-51-4 [chemicalbook.com]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. whitman.edu [whitman.edu]
- 5. benchchem.com [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-1-benzothiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 5-Chloro-1-benzothiophene-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. By dissecting the chemical shifts, coupling constants, and substituent effects, this document serves as a comprehensive reference for researchers engaged in the synthesis and characterization of benzothiophene derivatives. The principles and methodologies outlined herein are designed to empower scientists to confidently interpret complex NMR data, ensuring the structural integrity of their compounds.
Introduction: The Structural Significance of this compound
This compound is a bifunctional aromatic compound featuring a benzothiophene core, a versatile scaffold known for its presence in a wide array of biologically active molecules. The strategic placement of a chloro group at the 5-position and an aldehyde at the 2-position provides synthetic handles for further molecular elaboration, making it a valuable intermediate in drug discovery and the development of novel organic materials.
Accurate structural elucidation is the bedrock of chemical research. NMR spectroscopy, by probing the magnetic environments of ¹H and ¹³C nuclei, offers a definitive method for confirming the constitution and purity of synthesized compounds like this compound. This guide provides a foundational understanding of its NMR spectral features, grounded in the principles of chemical shift theory and spin-spin coupling.
Molecular Structure and NMR Assignment Framework
To interpret the NMR spectra, it is crucial to first understand the molecular structure and the unique electronic environment of each proton and carbon atom. The numbering convention used for the benzothiophene ring system is illustrated below.
Caption: Molecular structure and numbering of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic proton and the aromatic protons on the benzothiophene ring. The electron-withdrawing nature of the aldehyde and chloro substituents, along with the inherent aromaticity of the bicyclic system, dictates the chemical shifts and coupling patterns observed.
Predicted ¹H NMR Data
While a publicly available, fully assigned spectrum with coupling constants is not readily found, analysis of a spectrum from ChemicalBook and data from analogous compounds allows for a reliable prediction of the chemical shifts (in ppm) and multiplicities.[1]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-aldehyde | 9.9 - 10.1 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It typically appears as a singlet as it is too far removed from other protons to exhibit significant coupling. |
| H-3 | 8.0 - 8.2 | Singlet (s) | - | This proton is adjacent to the electron-withdrawing aldehyde group, leading to a downfield shift. It shows no significant coupling to other protons. |
| H-4 | 7.9 - 8.1 | Doublet (d) | J ≈ 8.5 | H-4 is ortho to the chloro-substituted carbon and experiences deshielding. It is coupled to H-6, but the coupling to H-3 is negligible. |
| H-6 | 7.4 - 7.6 | Doublet of doublets (dd) | J ≈ 8.5, 2.0 | H-6 is coupled to both H-7 (ortho coupling) and H-4 (meta coupling), resulting in a doublet of doublets. |
| H-7 | 7.8 - 8.0 | Doublet (d) | J ≈ 8.5 | H-7 is coupled to H-6 (ortho coupling) and is deshielded by the fused thiophene ring. |
Causality Behind ¹H NMR Spectral Features
-
Aldehyde Proton (H-aldehyde): The significant downfield shift to around 10 ppm is a hallmark of aldehyde protons. This is primarily due to the strong deshielding effect of the carbonyl group's magnetic anisotropy and the inductive effect of the oxygen atom.
-
Thiophene Ring Proton (H-3): The proton at the C-3 position is deshielded by the adjacent electron-withdrawing aldehyde group and the aromatic ring current of the thiophene ring. Its expected singlet nature arises from the lack of adjacent protons for significant coupling.
-
Benzene Ring Protons (H-4, H-6, H-7):
-
The presence of the electron-withdrawing chloro group at C-5 influences the chemical shifts of the protons on the benzene ring.
-
H-4 and H-6 are ortho and para to the chloro group, respectively, and their chemical shifts are affected by its inductive and resonance effects.
-
The observed coupling constants are typical for aromatic systems, with ortho coupling (³J) being the largest (around 8.5 Hz) and meta coupling (⁴J) being smaller (around 2.0 Hz).
-
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts are influenced by hybridization, substituent effects, and aromaticity.
Predicted ¹³C NMR Data
Based on data from similar structures, such as 4-chlorobenzaldehyde and various benzo[b]thiophene derivatives, the following assignments can be predicted.[2]
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O | 185 - 195 | The carbonyl carbon is the most deshielded carbon due to the double bond to the highly electronegative oxygen atom. |
| C-2 | 140 - 145 | This carbon is attached to the electron-withdrawing aldehyde group and is part of the thiophene ring. |
| C-3 | 125 - 130 | Aromatic carbon in the thiophene ring adjacent to C-2. |
| C-3a | 138 - 142 | Quaternary carbon at the fusion of the two rings. |
| C-4 | 122 - 127 | Aromatic carbon on the benzene ring. |
| C-5 | 130 - 135 | This carbon is directly attached to the electronegative chlorine atom, causing a downfield shift. |
| C-6 | 128 - 133 | Aromatic carbon on the benzene ring. |
| C-7 | 124 - 129 | Aromatic carbon on the benzene ring. |
| C-7a | 140 - 145 | Quaternary carbon at the fusion of the two rings, adjacent to the sulfur atom. |
Key Features of the ¹³C NMR Spectrum
-
Carbonyl Carbon (C=O): The signal for the aldehyde carbonyl carbon is typically found in the most downfield region of the spectrum (185-195 ppm), making it easily identifiable.
-
Quaternary Carbons (C-3a, C-7a): These carbons, being at the ring junctions, will generally show weaker signals in a proton-decoupled ¹³C NMR spectrum due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.
-
Effect of the Chloro Substituent: The carbon atom directly bonded to the chlorine (C-5) will experience a significant downfield shift due to the inductive effect of the halogen. The other carbons in the benzene ring will also be influenced, though to a lesser extent.
Experimental Protocols
To obtain high-quality NMR spectra for this compound, the following experimental workflow is recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It offers good solubility and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-documented and do not typically interfere with the signals of the analyte.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming problems.
NMR Data Acquisition Workflow
Caption: A standardized workflow for acquiring high-resolution NMR spectra.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is critical for its unambiguous identification and characterization. The aldehydic proton and carbon signals are highly diagnostic, appearing in characteristic downfield regions. The substitution pattern on the benzothiophene ring system gives rise to a predictable set of signals in the aromatic region, with chemical shifts and coupling constants that are consistent with established electronic and steric effects. This guide provides a robust framework for interpreting these spectra, enabling researchers to confidently advance their work in the synthesis and application of this important heterocyclic compound. Recent studies on novel benzo[b]thiophene-2-carbaldehyde derivatives further underscore the importance of detailed spectroscopic characterization in this class of compounds.[3]
References
Topic: The Discovery and Foundational Synthesis of 5-Chloro-1-benzothiophene-2-carbaldehyde
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1-benzothiophene-2-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its strategic functionalization—a reactive aldehyde at the 2-position and a chloro-substituent on the benzene ring—renders it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive exploration of the compound's origins, rooted in the principles of classical heterocyclic chemistry, and delineates the first, and still most prevalent, synthetic methodology for its creation: the Vilsmeier-Haack reaction. We will dissect the mechanistic underpinnings of this formylation, explain the causality behind the experimental design, and provide a field-proven protocol for its reliable synthesis.
Introduction: The Strategic Importance of the Benzothiophene Scaffold
The benzothiophene core, a fusion of a benzene ring and a thiophene ring, is a prominent "privileged scaffold" in drug discovery.[1] Structurally analogous to indole, it allows for a wide array of chemical modifications that can modulate pharmacological activity. The replacement of the indole nitrogen with a sulfur atom alters the molecule's electronics, lipophilicity, and metabolic stability, often leading to improved drug-like properties.
The specific compound, this compound, emerges not from natural discovery, but from the deliberate art of synthetic chemistry. Its value lies in its dual functionality:
-
The 2-Carbaldehyde Group: This aldehyde is a chemical linchpin, readily participating in reactions such as Wittig olefination, reductive amination, aldol condensations, and oxidation to a carboxylic acid. This allows for the facile introduction of diverse side chains and functional groups.
-
The 5-Chloro Group: The chlorine atom provides a stable, electron-withdrawing substituent that influences the molecule's overall reactivity and provides a potential handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity.
Derivatives of this core are integral to numerous pharmacologically active agents, including anticancer, antimicrobial, and anti-inflammatory compounds.[2][3]
The Foundational Synthesis: A Mechanistic Deep Dive into the Vilsmeier-Haack Reaction
The first synthesis of this compound is best understood through the lens of the Vilsmeier-Haack reaction, a classical and highly reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6]
Causality and Rationale: Why the Vilsmeier-Haack Reaction?
The choice of this reaction is a logical consequence of the substrate's electronic nature. The sulfur atom in the benzothiophene ring is electron-donating, which significantly increases the electron density of the heterocyclic portion of the molecule, particularly at the 2-position. This inherent nucleophilicity makes the ring susceptible to attack by mild electrophiles.
The Vilsmeier reagent, a chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a weak electrophile.[7][8] This is crucial; a stronger electrophile could lead to over-reaction, polymerization, or degradation of the sensitive heterocyclic ring. The Vilsmeier-Haack reaction thus provides a controlled and regioselective method to introduce a formyl group. The reaction proceeds with high fidelity to the 2-position due to the superior stabilization of the cationic intermediate (the sigma complex) formed during electrophilic attack at this site.
The Reaction Mechanism
The synthesis unfolds in a two-part sequence: the formation of the electrophile, followed by the electrophilic aromatic substitution.
Part 1: Formation of the Vilsmeier Reagent DMF, a substituted amide, acts as the nucleophile, attacking the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements results in the elimination of a stable phosphate species and the formation of the electrophilic chloroiminium cation, also known as the Vilsmeier reagent.
Part 2: Electrophilic Attack and Hydrolysis The electron-rich 2-position of 5-chlorobenzothiophene attacks the carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is stable until the reaction is quenched. During aqueous workup, water attacks the iminium carbon, and following a series of proton transfers and the elimination of dimethylamine, the final aldehyde product is formed.
Caption: The Vilsmeier-Haack reaction pathway.
Field-Proven Experimental Protocol
This protocol is a self-validating system adapted from established procedures for the formylation of benzothiophene derivatives.[6] Adherence to anhydrous conditions until the final quench is critical for success.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Notes |
| 5-Chlorobenzothiophene | 7342-86-1 | C₈H₅ClS | Starting material |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous grade, reagent and solvent |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | Freshly distilled recommended |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous grade, optional solvent |
| Sodium Acetate (NaOAc) | 127-09-3 | C₂H₃NaO₂ | For workup |
| Saturated Sodium Bicarbonate | N/A | NaHCO₃ (aq) | For neutralization |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | For drying |
| Ethyl Acetate & Hexanes | Various | Various | For extraction and chromatography |
Step-by-Step Synthesis Workflow
Step 1: Preparation of the Vilsmeier Reagent (In Situ)
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 20-30 minutes. The causality here is crucial: a slow, cold addition prevents an uncontrolled exotherm.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a thick, white precipitate or a viscous liquid indicates the successful generation of the Vilsmeier reagent.
Step 2: Formylation Reaction
-
Dissolve 5-chlorobenzothiophene (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the solution of the substrate to the pre-formed Vilsmeier reagent at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60-70 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Step 3: Work-up and Hydrolysis
-
Cool the reaction mixture back down to 0 °C.
-
Carefully and slowly pour the mixture onto crushed ice. This quenches the reaction and begins the hydrolysis of the iminium salt intermediate.
-
Add a saturated aqueous solution of sodium acetate or sodium bicarbonate portion-wise until the mixture is neutral or slightly basic (pH 7-8). This step completes the hydrolysis to the aldehyde and neutralizes the acidic byproducts.
-
Stir the resulting suspension vigorously for 1-2 hours. The product will often precipitate as a solid.
Step 4: Isolation and Purification
-
Collect the crude solid product by vacuum filtration. If the product is oily, extract the aqueous mixture with ethyl acetate or DCM (3x).
-
Wash the collected solid (or combined organic extracts) with water and brine.
-
Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield this compound as a solid.
Caption: High-level experimental workflow for synthesis.
Conclusion
The synthesis of this compound is a testament to the power and elegance of classical heterocyclic chemistry. The Vilsmeier-Haack reaction provides a robust, scalable, and regioselective route to this invaluable chemical intermediate. By understanding the underlying electronic principles and adhering to a meticulous experimental protocol, researchers can reliably access this compound, unlocking its vast potential for applications in drug discovery and the development of novel organic materials.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
Solubility Profile of 5-Chloro-1-benzothiophene-2-carbaldehyde in Common Organic Solvents
An In-depth Technical Guide for Researchers
Abstract
5-Chloro-1-benzothiophene-2-carbaldehyde is a key heterocyclic intermediate in the synthesis of various biologically active compounds and functional materials.[1] Its handling, reaction efficiency, and purification are critically dependent on its solubility characteristics. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound in a range of common laboratory solvents. By examining its molecular structure, we predict its behavior based on the principle of "like dissolves like." Furthermore, this document details robust, step-by-step experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable data tailored to their specific applications.
Introduction: Understanding the Molecule
This compound (C₉H₅ClOS) is a solid, crystalline compound featuring a fused benzothiophene ring system.[2] This core structure is comprised of a benzene ring fused to a sulfur-containing thiophene ring.[3] The molecule's properties are further defined by two key functional groups: a chloro (-Cl) substituent at the 5-position and a carbaldehyde (-CHO) group at the 2-position.
The interplay between these structural features dictates the molecule's overall polarity and its interaction with various solvents:
-
Benzothiophene Core: This large, bicyclic aromatic system is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.[4]
-
Carbaldehyde Group: The carbonyl (C=O) in the aldehyde group introduces significant polarity and a dipole moment. The oxygen atom can act as a hydrogen bond acceptor, which can promote solubility in protic solvents.[5]
-
Chloro Group: The electronegative chlorine atom adds to the molecule's polarity but also increases its molecular weight, which can sometimes temper solubility.[6]
The balance of the large nonpolar backbone with the polar functional groups suggests that this compound will exhibit nuanced solubility, likely favoring polar aprotic solvents that can engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding.
Theoretical Solubility Profile & Solvent Selection Rationale
The fundamental principle guiding solubility is that "like dissolves like," meaning solutes dissolve best in solvents with similar intermolecular forces.[7] Based on the structure of this compound, we can anticipate its solubility across different solvent classes.
Factors Influencing Solubility
Caption: Intermolecular forces governing solubility.
Anticipated Solubility in Common Organic Solvents
The following table summarizes the expected solubility of this compound. This is a predictive guide; experimental verification is essential. The parent compound, benzothiophene, is soluble in most general organic solvents like acetone, ether, and benzene but insoluble in water.[8][9]
| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Tetrahydrofuran (THF) | High | These solvents possess strong dipoles that can effectively solvate the polar carbaldehyde and chloro groups, while their organic nature accommodates the nonpolar benzothiophene core. This class represents the best balance of interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | The moderate polarity and ability to engage in van der Waals forces make these solvents effective for dissolving compounds with both aromatic and polar features. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | While the aldehyde can accept hydrogen bonds, the large hydrophobic backbone limits miscibility. Solubility is expected to decrease as the alcohol chain length increases (e.g., higher in methanol than in propanol).[10] One supplier explicitly notes solubility in methanol.[11] |
| Aromatic | Toluene, Benzene | Moderate to Low | These solvents will primarily interact with the nonpolar benzothiophene ring system. The polar functional groups may limit high solubility. |
| Nonpolar Aliphatic | Hexanes, Heptane | Low to Insoluble | The weak van der Waals forces of these solvents are insufficient to overcome the crystal lattice energy of the solid compound and solvate the polar functional groups. |
| Aqueous | Water | Insoluble | The large, hydrophobic nature of the molecule overwhelmingly dominates, preventing significant dissolution in water. The parent benzothiophene is also insoluble in water.[4] |
Experimental Protocol for Solubility Determination
For rigorous scientific work, solubility should not be assumed but determined experimentally. The following protocols provide a self-validating system for characterization.
Safety First: Before beginning any experimental work, consult the Safety Data Sheet (SDS). This compound and many organic solvents are hazardous.[12][13] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[14]
Workflow for Solubility Assessment
Caption: Experimental workflow for solubility determination.
Qualitative Solubility Test
This rapid test provides a practical classification of solubility.[15]
-
Preparation: Place a precisely weighed amount (e.g., 5.0 mg) of this compound into a small glass vial.
-
Solvent Addition: Add the chosen solvent in small, measured portions (e.g., 0.1 mL) using a calibrated micropipette.[16]
-
Agitation: After each addition, cap the vial and vortex or shake vigorously for 60 seconds.[17] Allow the sample to rest and observe.
-
Observation:
-
Soluble: If the solid dissolves completely, the solubility is at or above the current concentration (e.g., 5 mg in 0.1 mL = 50 mg/mL).
-
Partially Soluble/Insoluble: If solid material remains, continue adding solvent in increments (e.g., up to a total volume of 1.0 mL) and repeat the agitation step.
-
-
Classification:
-
Very Soluble: Dissolves in < 0.2 mL (>25 mg/mL).
-
Soluble: Dissolves in 0.2 mL - 1.0 mL (5-25 mg/mL).
-
Sparingly Soluble: A significant portion dissolves, but some solid remains after 1.0 mL.
-
Insoluble: Little to no solid dissolves after adding 1.0 mL (<5 mg/mL).
-
Quantitative Solubility Determination (Shake-Flask Method)
This method is a gold standard for determining thermodynamic equilibrium solubility.
-
Preparation: Add an excess amount of this compound to a sealed, screw-cap vial containing a known volume of the solvent (e.g., 2.0 mL). The presence of excess solid is crucial to ensure saturation.
-
Equilibration: Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for at least 24 hours. This extended time allows the system to reach thermodynamic equilibrium.[18]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed until the excess solid has settled. To ensure complete removal of particulate matter, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a standard curve prepared with known concentrations of the compound.
-
Calculate the original concentration in the saturated solution, factoring in the dilution. This value represents the quantitative solubility (e.g., in mg/mL or mol/L).
-
Practical Considerations in Drug Development
In drug discovery and development, solubility is paramount. Poor solubility can lead to inaccurate results in biological assays and challenges in formulation.
-
Stock Solutions: this compound is often stored as a high-concentration stock solution in a solvent like DMSO.
-
Aqueous Precipitation: When a DMSO stock is diluted into an aqueous buffer for a biological assay, the compound may precipitate if its solubility in the final aqueous medium is exceeded. This is a common issue for hydrophobic compounds like benzothiophene derivatives.[19]
-
Use of Co-solvents: To mitigate precipitation, co-solvents such as ethanol, propylene glycol (PG), or polyethylene glycol (PEG) can sometimes be included in assay buffers, but their compatibility with the biological system must first be validated.[19]
Conclusion
This compound is a molecule of moderate polarity, characterized by a large, nonpolar benzothiophene core and polar chloro and carbaldehyde functional groups. Its solubility is highest in polar aprotic solvents like DMSO and DMF, and moderate in chlorinated and some polar protic solvents. It is expected to have low solubility in nonpolar aliphatic hydrocarbons and is considered insoluble in water. This guide provides the theoretical framework and robust experimental protocols necessary for researchers to confidently and accurately determine its solubility, ensuring reliable and reproducible results in synthesis, purification, and biological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzo[b]thiophene-2-carboxaldehyde, 5-chloro- | CymitQuimica [cymitquimica.com]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. books.rsc.org [books.rsc.org]
- 9. chembk.com [chembk.com]
- 10. quora.com [quora.com]
- 11. BENZO[B]THIOPHENE-2-CARBOXALDEHYDE CAS#: 3541-37-5 [m.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. georganics.sk [georganics.sk]
- 14. tcichemicals.com [tcichemicals.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. scribd.com [scribd.com]
- 17. chem.ws [chem.ws]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Palladium-catalyzed formylation of 5-chloro-1-benzothiophene
Application Note & Protocol
Palladium-Catalyzed Formylation of 5-Chloro-1-Benzothiophene: A Practical Guide for the Synthesis of Bio-active Aldehyde Scaffolds
Abstract
Formylated benzothiophenes are pivotal structural motifs in medicinal chemistry and materials science, serving as versatile intermediates for the synthesis of complex molecular architectures.[1][2] However, the introduction of a formyl group onto electron-rich heterocyclic systems, particularly at a chlorinated position, presents a significant synthetic challenge due to the inherent stability of the C-Cl bond. This document provides a detailed application protocol for the palladium-catalyzed formylation of 5-chloro-1-benzothiophene, a key substrate for various pharmaceutical targets. We leverage a robust catalytic system employing a bulky, electron-rich phosphine ligand, which has proven effective for the activation of less reactive aryl chlorides.[3][4] This guide offers a comprehensive overview of the reaction mechanism, a step-by-step experimental procedure, data interpretation, and troubleshooting, designed for researchers in synthetic chemistry and drug development.
Mechanism and Scientific Rationale
The palladium-catalyzed formylation of aryl halides is a powerful cross-coupling reaction that enables the direct introduction of an aldehyde functional group. While several formylating agents can be used, including formic acid or carbon dioxide, the mechanism is most classically understood using synthesis gas (CO/H₂), which has been extensively studied for industrial applications.[4][5][6] The principles of this mechanism are foundational and apply broadly across different formyl sources.
The Catalytic Cycle:
The reaction proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates. The key to success, especially with a challenging substrate like an aryl chloride, lies in the choice of the ligand. Bulky, electron-rich monodentate phosphine ligands, such as di-1-adamantyl-n-butylphosphine (cataCXium® A), are exceptionally effective.[4][6] Their steric hindrance promotes the formation of monoligated, highly reactive Pd(0) species, while their strong electron-donating character facilitates the difficult oxidative addition step involving the C-Cl bond.[5]
The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by the phosphine ligand (L), undergoes oxidative addition into the C-Cl bond of 5-chloro-1-benzothiophene. This is often the rate-determining step for aryl chlorides.[6]
-
Carbonyl Insertion (Carbonylation): A molecule of carbon monoxide (or a surrogate) coordinates to the resulting Pd(II) complex and subsequently inserts into the Aryl-Pd bond to form an acyl-palladium intermediate.
-
Reductive Elimination Precursor: The acyl-palladium species reacts with a hydrogen source (e.g., H₂ or a hydride donor) to form a palladium-hydride intermediate.
-
Reductive Elimination: This final step releases the desired aldehyde product (5-formyl-1-benzothiophene) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. A base is crucial for neutralizing the generated HBr and regenerating the catalyst from off-cycle resting states.[4][5]
Caption: Palladium-catalyzed formylation cycle for aryl chlorides.
Experimental Protocol
This protocol is designed for a 1 mmol scale reaction. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation.
2.1 Materials and Equipment
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 5-Chloro-1-benzothiophene | >98% | Sigma-Aldrich | Substrate |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% | Strem Chemicals | Catalyst Precursor |
| cataCXium® A | >98% | Sigma-Aldrich | Ligand |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | >99.5%, anhydrous | Acros Organics | Base |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich | Solvent |
| Synthesis Gas (CO/H₂) | 1:1 mixture | Airgas | Formylating Agent |
| Diethyl Ether | Anhydrous | Fisher Scientific | For Workup |
| Saturated aq. NH₄Cl | Reagent Grade | - | For Workup |
| Brine (Saturated aq. NaCl) | Reagent Grade | - | For Workup |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | Drying Agent |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For Chromatography |
| Schlenk Flask (25 mL) & Gas Manifold | - | Chemglass | Reaction Vessel |
| Autoclave or High-Pressure Reactor | - | Parr Instrument | For Gas Reactions |
| Magnetic Stirrer with Hotplate | - | IKA | - |
| TLC Plates (Silica gel 60 F₂₅₄) | - | Millipore | Reaction Monitoring |
2.2 Step-by-Step Procedure
-
Reactor Setup:
-
Place a magnetic stir bar into a 25 mL Schlenk flask or the glass liner of a high-pressure reactor.
-
Flame-dry the vessel under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all moisture and oxygen are removed.
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add 5-chloro-1-benzothiophene (168.6 mg, 1.0 mmol, 1.0 equiv).
-
Add Palladium(II) Acetate (4.5 mg, 0.02 mmol, 2 mol%).
-
Add cataCXium® A (14.3 mg, 0.04 mmol, 4 mol%).
-
Scientist's Note: A Pd:Ligand ratio of 1:2 is crucial for generating the active catalytic species and maintaining its stability.
-
-
Solvent and Base Addition:
-
Add 5 mL of anhydrous toluene via a gas-tight syringe.
-
Add anhydrous TMEDA (0.30 mL, 232 mg, 2.0 mmol, 2.0 equiv) via syringe. The solution may change color.
-
Scientist's Note: TMEDA acts as both a base and a mild reducing agent for the Pd(II) precursor, helping to generate the active Pd(0) catalyst in situ.
-
-
Pressurization and Reaction:
-
Seal the reactor.
-
Purge the reactor by pressurizing with syngas (CO/H₂ 1:1) to ~5 bar and then venting. Repeat this three times to ensure the atmosphere is replaced.
-
Pressurize the reactor to the final pressure of 5 bar with the CO/H₂ mixture.
-
Place the reactor in a pre-heated oil bath at 100 °C and begin vigorous stirring.
-
Safety Note: All operations with high-pressure gas and CO must be performed in a well-ventilated fume hood. Use a CO detector.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed for 12-24 hours.
-
To monitor, cool the reactor to room temperature, carefully vent the gas, and take a small aliquot via syringe. Analyze by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC-MS to check for consumption of the starting material.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the vessel to room temperature and vent the pressure carefully.
-
Dilute the reaction mixture with 20 mL of diethyl ether.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) to quench the base.
-
Wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product (visualized by TLC with UV light and/or potassium permanganate stain) and evaporate the solvent to yield 5-formyl-1-benzothiophene as a solid.
-
Caption: Step-by-step workflow for the synthesis of 5-formyl-1-benzothiophene.
Data Analysis and Expected Results
| Parameter | Value | Notes |
| Substrate | 5-Chloro-1-benzothiophene | 1.0 mmol |
| Product | 5-Formyl-1-benzothiophene | C₉H₆OS |
| Molecular Weight | 162.21 g/mol | - |
| Expected Yield | 65-80% | Yields are dependent on purity of reagents and reaction conditions. |
| Appearance | Off-white to pale yellow solid | - |
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): Expect a characteristic aldehyde proton singlet (δ ≈ 9.9-10.1 ppm). The aromatic protons of the benzothiophene core will also be present in the range of δ ≈ 7.5-8.5 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): Look for the aldehyde carbonyl carbon signal at δ ≈ 190-192 ppm.
-
FT-IR (ATR): A strong C=O stretching vibration for the aldehyde should be observed around 1690-1710 cm⁻¹.
-
Mass Spectrometry (EI or ESI): The mass spectrum should show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the product's molecular weight.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen or moisture contamination).2. Impure reagents or solvent.3. Insufficient temperature or reaction time. | 1. Ensure rigorous inert atmosphere techniques. Use freshly opened/distilled anhydrous solvents.2. Use high-purity reagents. Purify the substrate if necessary.3. Increase temperature to 110 °C or extend reaction time to 36 hours. |
| Formation of Side Products | 1. Dehalogenation (hydrodechlorination) of starting material.2. Catalyst decomposition at high temperatures. | 1. This can be caused by the hydride source. Ensure the CO/H₂ ratio is correct. Lowering the temperature slightly may help.2. Ensure the temperature does not exceed 120 °C. Confirm ligand integrity. |
| Inconsistent Yields | 1. Inaccurate measurement of catalyst/ligand.2. Variations in gas pressure or purity. | 1. Use a high-precision balance for the catalyst and ligand. Prepare a stock solution if running multiple reactions.2. Use a reliable pressure regulator and high-purity syngas. |
Safety Precautions
-
Chemical Hazards: Palladium compounds can be toxic. Phosphine ligands are air-sensitive and toxic. Toluene and other organic solvents are flammable and harmful. Handle all chemicals in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pressure Hazard: The use of a high-pressure reactor requires proper training. Never exceed the maximum pressure rating of the vessel. Always conduct pressure reactions behind a blast shield.
-
Carbon Monoxide (CO): CO is a colorless, odorless, and highly toxic gas. The entire apparatus must be located in a well-ventilated fume hood, and a personal or area CO monitor is mandatory.
References
- 1. malayajournal.org [malayajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Multi-Targeted Kinase Inhibitors from 5-Chloro-1-benzothiophene-2-carbaldehyde
Introduction: The Benzothiophene Scaffold as a Privileged Kinase-Inhibiting Motif
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them high-value therapeutic targets.[1] Within the vast landscape of kinase inhibitor scaffolds, the benzothiophene nucleus has emerged as a "privileged structure"—a molecular framework that demonstrates a predisposition for binding to multiple biological targets, including a variety of kinases.[2] Benzothiophene derivatives have been successfully developed as inhibitors of key kinases implicated in cancer progression, such as Cdc2-like kinases (CLKs) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).[3][4][5][6]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 5-Chloro-1-benzothiophene-2-carbaldehyde as a versatile starting material for the synthesis of potent, multi-targeted kinase inhibitors. We will delve into the strategic conversion of this aldehyde to a key carboxylic acid intermediate, followed by its elaboration into N-arylbenzothiophene-2-carboxamides, a class of compounds that has demonstrated significant inhibitory activity against CLK1 and DYRK1A.[3][4][7]
This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale, enabling researchers to adapt and innovate upon these methodologies. We will cover:
-
Synthetic Strategy and Core Transformations: A logical pathway from the starting aldehyde to the final inhibitor class.
-
Detailed Experimental Protocols: Step-by-step procedures for synthesis, purification, and characterization.
-
Target Kinase Signaling Pathways: An overview of the biological roles of CLK1 and DYRK1A.
-
Biological Evaluation Protocols: In-depth methods for assessing the inhibitory activity of the synthesized compounds.
I. Synthetic Strategy: From Aldehyde to a Potent Pharmacophore
The core of our synthetic strategy is the transformation of the aldehyde functionality of this compound into a carboxamide group, which is a key pharmacophoric element in a range of potent kinase inhibitors.[4][8] This is achieved through a robust and high-yielding two-step process:
-
Oxidation: The aldehyde is first oxidized to the corresponding carboxylic acid, 5-Chloro-1-benzothiophene-2-carboxylic acid . This intermediate is the linchpin for diversification, allowing for the subsequent coupling with a variety of amine-containing fragments.
-
Amide Coupling: The newly formed carboxylic acid is then coupled with a selected N-aryl or N-alkyl amine to generate the final N-substituted-5-chloro-1-benzothiophene-2-carboxamide.
This strategy is highly modular, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies by varying the amine coupling partner.
Caption: General two-step synthetic workflow.
II. Detailed Experimental Protocols
A. Step 1: Synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid (2)
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For heteroaromatic aldehydes such as our starting material, a mild and selective method is required to avoid over-oxidation or degradation of the benzothiophene ring system. The Pinnick oxidation, utilizing sodium chlorite (NaClO₂) buffered with a phosphate salt, is an excellent choice for this purpose due to its high efficiency and tolerance of various functional groups.[9]
Reaction Scheme:
Materials:
-
This compound (1) (1.0 eq)
-
Sodium chlorite (NaClO₂, 80% technical grade) (1.5 eq)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (1.2 eq)
-
2-Methyl-2-butene (4.0 eq)
-
tert-Butanol (t-BuOH)
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 2:1 mixture of tert-butanol and water.
-
Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate monohydrate (1.2 eq). The 2-methyl-2-butene acts as a scavenger for the hypochlorite byproduct.
-
Initiation of Oxidation: Cool the mixture in an ice bath. Slowly add sodium chlorite (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up:
-
Remove the tert-butanol under reduced pressure using a rotary evaporator.
-
Add ethyl acetate to the remaining aqueous solution and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Extract the combined organic layers with a saturated aqueous solution of sodium bicarbonate to deprotonate the carboxylic acid and transfer it to the aqueous phase.
-
Wash the basic aqueous extract with ethyl acetate to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. The product, 5-Chloro-1-benzothiophene-2-carboxylic acid (2), should precipitate as a solid.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the solid under vacuum to afford the desired product. The purity is typically high, but if necessary, recrystallization from an ethanol/water mixture can be performed.
-
Characterization (Expected): The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
B. Step 2: Synthesis of N-(3,5-difluorobenzyl)-5-chloro-1-benzothiophene-2-carboxamide (3)
The final step involves the formation of an amide bond between the synthesized carboxylic acid (2) and an amine. For this example, we will use 3,5-difluorobenzylamine, as this substitution pattern has been shown to yield potent CLK1/DYRK1A inhibitors.[4][7] We will employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, which is known for its high efficiency and low rate of racemization.[10][11][12]
Reaction Scheme:
Materials:
-
5-Chloro-1-benzothiophene-2-carboxylic acid (2) (1.0 eq)
-
3,5-Difluorobenzylamine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous Lithium Chloride (LiCl) solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Chloro-1-benzothiophene-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to form the activated ester.
-
Amine Coupling: Add 3,5-difluorobenzylamine (1.1 eq) to the pre-activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure N-(3,5-difluorobenzyl)-5-chloro-1-benzothiophene-2-carboxamide (3).
Characterization (Expected): The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.
III. Target Kinases and Signaling Pathways
The synthesized benzothiophene-2-carboxamides are designed to target members of the CLK and DYRK families of kinases, which are crucial regulators of cellular processes and are implicated in various diseases, including cancer.
CLK1 (Cdc2-like kinase 1): CLK1 is a dual-specificity kinase that plays a pivotal role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[4] Dysregulation of splicing is a hallmark of cancer, and the overexpression of CLK1 has been observed in several tumor types.[7] Inhibition of CLK1 can disrupt the splicing of oncogenic transcripts, leading to apoptosis in cancer cells.
DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A): DYRK1A is involved in a wide array of cellular processes, including cell proliferation, differentiation, and neuronal development.[3] Its gene is located in the Down syndrome critical region on chromosome 21. Overexpression of DYRK1A has been linked to developmental abnormalities and neurodegenerative diseases. In the context of cancer, DYRK1A has a multifaceted role, with evidence suggesting it can act as both a tumor suppressor and a pro-oncogenic factor depending on the cellular context.[3]
Caption: Simplified signaling pathways involving CLK1 and DYRK1A.
IV. Biological Evaluation: Assessing Kinase Inhibitory Activity
Once synthesized and purified, the novel compounds must be evaluated for their ability to inhibit the target kinases. In vitro biochemical assays are the first step in this process.
A. In Vitro Kinase Assay Protocols
Here, we provide protocols for luminescence-based assays, which are highly sensitive, suitable for high-throughput screening, and measure kinase activity by quantifying the amount of ADP produced.
Protocol 1: CLK1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available assay kits and is designed to measure the activity of CLK1.
Materials:
-
Recombinant human CLK1 enzyme
-
CLK1 substrate (e.g., a suitable SR protein-derived peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the inhibitor compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Dilute the recombinant CLK1 enzyme to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically by enzyme titration.
-
Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near its Km value for CLK1 to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the diluted CLK1 enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the reaction plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step depletes the unconsumed ATP.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert the ADP generated into ATP and produce a luminescent signal.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal as a function of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value of the inhibitor.
-
Protocol 2: DYRK1A Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay Format)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of inhibitors for DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme (tagged, e.g., with GST)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (an Alexa Fluor™ 647-labeled ATP-competitive probe)
-
Kinase Buffer
-
Synthesized inhibitor compound (dissolved in DMSO)
-
384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the inhibitor compound in kinase buffer.
-
Prepare a 3x solution of the DYRK1A enzyme and the Eu-anti-Tag antibody in kinase buffer.
-
Prepare a 3x solution of the Kinase Tracer in kinase buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted inhibitor or vehicle control to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
-
Binding Reaction:
-
Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Measurement and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor 647) wavelengths.
-
Calculate the FRET ratio and plot it against the inhibitor concentration.
-
Fit the data to a suitable binding model to determine the IC₅₀ value.
-
B. Cellular Assays
Following in vitro characterization, promising compounds should be evaluated in cell-based assays to assess their target engagement, mechanism of action, and anti-proliferative effects.
-
Target Engagement Assays: Techniques like the NanoBRET™ assay can be used to quantify inhibitor binding to CLK1 or DYRK1A in live cells.
-
Cellular Phosphorylation Assays: Western blotting or ELISA-based methods can be used to measure the phosphorylation status of known downstream substrates of CLK1 (e.g., SR proteins) or DYRK1A in cells treated with the inhibitor.
-
Cell Viability/Proliferation Assays: Standard assays (e.g., MTT, CellTiter-Glo®) can be used to determine the effect of the inhibitors on the growth of cancer cell lines known to be dependent on the target kinases.
-
Cell Cycle Analysis: Flow cytometry can be employed to investigate if the inhibitors induce cell cycle arrest at specific phases (e.g., G2/M), which has been observed for some benzothiophene-based kinase inhibitors.[3]
-
Apoptosis Assays: Assays that measure markers of apoptosis, such as caspase-3/7 activity or Annexin V staining, can confirm if the compounds induce programmed cell death in cancer cells.[3]
V. Data Presentation and Interpretation
All quantitative data from the biological assays should be compiled and presented in a clear and concise format to facilitate SAR analysis.
Table 1: Representative Inhibitory Activity Data
| Compound ID | Modification | CLK1 IC₅₀ (nM) | DYRK1A IC₅₀ (nM) | Kinase Selectivity (CLK1 vs DYRK1A) | Cell Line Proliferation GI₅₀ (µM) |
| 3 | 5-Cl, N-(3,5-difluorobenzyl) | [Experimental Value] | [Experimental Value] | [Calculated Ratio] | [Experimental Value] |
| Ref-1 | 5-OMe, N-(3,5-difluorobenzyl) | 12.7 | >1000 | >78 | 0.43 (T24 cells)[4] |
| Ref-2 | 5-OH, N-(3,5-difluorobenzyl) | 168 | 495 | 0.34 | [Data from source][3] |
This table should be populated with experimentally determined values.
The analysis of this data will reveal how modifications to the benzothiophene core (e.g., the 5-chloro substituent) and the N-aryl group influence potency and selectivity, guiding the design of next-generation inhibitors.
VI. Conclusion
This compound serves as an excellent and readily available starting material for the synthesis of a promising class of N-substituted benzothiophene-2-carboxamide kinase inhibitors. The synthetic route, involving a straightforward oxidation followed by a robust amide coupling, is highly adaptable for the generation of chemical libraries for SAR studies. The resulting compounds have the potential to act as multi-targeted inhibitors of key cancer-related kinases such as CLK1 and DYRK1A. The protocols provided herein offer a solid foundation for researchers to synthesize, characterize, and evaluate these compounds, contributing to the ongoing effort to develop novel and effective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Stereoselective Synthesis of Vinyl-Substituted 5-Chloro-1-benzothiophenes via the Wittig Reaction
Introduction: The Strategic Importance of Vinyl Benzothiophenes
The benzothiophene scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and organic electronics. The introduction of a vinyl group at the 2-position via olefination reactions opens a gateway to a diverse array of functionalized derivatives, enabling further molecular elaboration through transformations like Heck coupling, hydroboration, or polymerization. The Wittig reaction stands as a cornerstone of synthetic organic chemistry for its reliability and precision in converting carbonyls into alkenes.[1][2][3] It ensures that the double bond is formed exactly where the carbonyl group was located, offering a level of predictability that is invaluable in multi-step synthesis.[4]
This document provides a comprehensive guide to the Wittig reaction using 5-Chloro-1-benzothiophene-2-carbaldehyde as the substrate. We will delve into the mechanistic underpinnings that govern stereoselectivity, provide a detailed, step-by-step protocol from ylide generation to product purification, and offer expert insights for troubleshooting and optimization. This guide is tailored for researchers in drug development and materials science aiming to leverage this powerful transformation.
Mechanistic Rationale: Controlling Alkene Geometry
The power of the Wittig reaction lies in its ability to be tuned for a desired stereochemical outcome—either the (E)- or (Z)-alkene. This control is dictated by the electronic nature of the phosphonium ylide.[5][6]
-
Unstabilized Ylides: These ylides, typically bearing alkyl or hydrogen substituents, are highly reactive and nucleophilic.[6][7] Their reaction with aldehydes is rapid and proceeds under kinetic control. The initial cycloaddition to form the oxaphosphetane intermediate is irreversible, leading predominantly to the cis-oxaphosphetane, which then collapses to yield the (Z)-alkene .[1][8] These ylides are sensitive to air and moisture and must be generated and used under an inert atmosphere.[7]
-
Stabilized Ylides: When the ylide's carbanion is adjacent to an electron-withdrawing group (e.g., an ester or ketone), the negative charge is delocalized and the ylide is significantly more stable and less reactive.[5][6] The initial cycloaddition becomes reversible, allowing the intermediate to equilibrate to the thermodynamically more stable trans-oxaphosphetane.[7][8] Subsequent collapse of this intermediate furnishes the (E)-alkene with high selectivity.[1][5]
The driving force for the reaction is the formation of the exceptionally strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[9][10]
Figure 1: General mechanism of the Wittig reaction.
Materials and Reagents
Careful preparation and handling of reagents are paramount for a successful outcome. All reactions, especially those involving unstabilized ylides, should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
| Reagent/Material | Formula | MW ( g/mol ) | Key Properties & Handling Notes |
| This compound | C₉H₅ClOS | 196.65 | Solid. Store in a cool, dry place.[11] |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.22 | Hygroscopic solid. Used for unstabilized ylide (→ Z-alkene). Dry thoroughly before use. |
| (Carbethoxymethylene)triphenylphosphorane | C₂₂H₂₁O₂P | 364.37 | Air-stable solid. A classic stabilized ylide (→ E-alkene). |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Pyrophoric solution. Handle with extreme care under inert gas using syringe techniques. Required for unstabilized ylides.[2] |
| Sodium Hydride (NaH), 60% in mineral oil | NaH | 24.00 | Flammable solid. Reacts violently with water. Used for semi-stabilized ylides. |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | Required for ylide generation. Use freshly distilled from a drying agent or from a solvent purification system. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Used for extraction. |
| Hexanes / Ethyl Acetate | - | - | Used as eluents for column chromatography. |
| Magnesium Sulfate (MgSO₄), Anhydrous | MgSO₄ | 120.37 | Drying agent for organic extracts. |
Detailed Experimental Protocol
This protocol provides two distinct pathways based on the desired stereochemical outcome.
Protocol A: Synthesis of (Z)-2-(alkenyl)-5-chloro-1-benzothiophene (using an unstabilized ylide)
This procedure requires strict anhydrous and anaerobic conditions.
Part 1: Ylide Generation
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Allow to cool to room temperature under a positive pressure of nitrogen.
-
Phosphonium Salt: Add the appropriate alkyltriphenylphosphonium halide (e.g., methyltriphenylphosphonium bromide, 1.1 equivalents) to the flask.
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the salt) via cannula or syringe.
-
Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.
-
Deprotonation: Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe over 10 minutes. Causality Note: A slow addition prevents localized heating and potential side reactions. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).[12]
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes to ensure complete ylide formation.
Part 2: Wittig Reaction & Work-up 7. Aldehyde Solution: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. 8. Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath). Slowly transfer the aldehyde solution to the ylide solution via cannula. Causality Note: Low temperature is crucial for maximizing (Z)-selectivity by ensuring the reaction is under kinetic control.[7] 9. Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde. 10. Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. 11. Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).[13] 12. Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[13]
Protocol B: Synthesis of (E)-2-(alkenyl)-5-chloro-1-benzothiophene (using a stabilized ylide)
This procedure is more tolerant of atmospheric conditions but still benefits from dry solvents.
-
Reaction Setup: To a standard round-bottom flask with a stir bar, add this compound (1.0 equivalent) and a stabilized ylide such as (Carbethoxymethylene)triphenylphosphorane (1.1 equivalents).
-
Solvent: Add a suitable solvent like THF, toluene, or dichloromethane.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is slower than with unstabilized ylides and may require several hours to overnight. Monitor progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The work-up is simpler as no harsh base needs to be quenched. Proceed directly to purification.
Part 3: Purification (Applicable to both protocols)
The primary challenge in purification is the removal of the triphenylphosphine oxide (Ph₃P=O) byproduct.
-
Column Chromatography: This is the most reliable method. Adsorb the crude product onto a small amount of silica gel. Purify using a silica gel column, eluting with a gradient of hexanes and ethyl acetate. Ph₃P=O is significantly more polar than the desired alkene product and will elute later.[14]
-
Recrystallization: If the product is a solid, recrystallization can be effective. A common technique involves dissolving the crude mixture in a hot solvent (e.g., ethanol or isopropanol) and allowing it to cool. The less soluble alkene product may crystallize out, leaving the more soluble Ph₃P=O in the mother liquor.[15][16]
Figure 2: Experimental workflow for the Wittig reaction.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete ylide formation (wet solvent/reagents).2. Base is not strong enough.3. Aldehyde is degraded or impure. | 1. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.2. For unstabilized ylides, use a potent base like n-BuLi or NaHMDS. For stabilized ylides, NaH or K₂CO₃ may suffice.[17]3. Check the purity of the starting aldehyde by NMR or TLC before starting. |
| Poor Stereoselectivity | 1. (For Z-alkene) Reaction temperature was too high, allowing for equilibration.2. (For E-alkene) Reaction did not reach thermodynamic equilibrium. | 1. Maintain a low temperature (-78 °C) during the addition of the aldehyde to the unstabilized ylide.2. For stabilized ylides, increase reaction time or temperature to ensure equilibration to the more stable trans-oxaphosphetane. |
| Difficult Purification | Triphenylphosphine oxide co-elutes with the product or hinders crystallization. | 1. If the product is non-polar, try filtering the crude mixture through a short plug of silica with a non-polar solvent (e.g., hexanes) to remove the bulk of the Ph₃P=O.2. Some literature describes precipitating the Ph₃P=O from a cold ether or pentane solution.[18] |
Self-Validating System: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A successful reaction will show the consumption of the starting aldehyde (spot) and the appearance of a new, less polar product spot. The persistence of the starting material after an adequate reaction time points to issues with ylide formation or reactivity.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. adichemistry.com [adichemistry.com]
- 8. scribd.com [scribd.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. orgosolver.com [orgosolver.com]
- 11. Benzo[b]thiophene-2-carboxaldehyde, 5-chloro- | CymitQuimica [cymitquimica.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
Application Note & Protocol: Reductive Amination of 5-Chloro-1-benzothiophene-2-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Substituted 5-Chloro-1-benzothiophene-2-methanamines
The 1-benzothiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The introduction of an N-substituted aminomethyl group at the 2-position of this ring system, particularly with a chlorine atom at the 5-position, generates a class of compounds with significant therapeutic potential. These molecules serve as crucial intermediates in the synthesis of a diverse array of bioactive agents. Reductive amination stands out as a robust and highly efficient method for the construction of these vital carbon-nitrogen bonds, offering a controlled and predictable pathway to the desired secondary and tertiary amines.[1][2][3]
This application note provides a comprehensive guide to the reductive amination of 5-Chloro-1-benzothiophene-2-carbaldehyde. We will delve into the mechanistic underpinnings of this transformation, present a detailed and validated laboratory protocol, and offer insights into process optimization and troubleshooting.
Mechanistic Insights: The Chemistry of Controlled Amine Synthesis
Reductive amination is a two-step, one-pot process that begins with the formation of an imine or iminium ion from an aldehyde or ketone and an amine. This intermediate is then reduced in situ to the corresponding amine.[4][5] The success of this reaction hinges on the use of a reducing agent that selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde.[6][7]
Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as the reagent of choice for this transformation due to its mild nature and remarkable selectivity.[8][9][10] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce aldehydes and ketones at neutral or slightly acidic pH.[10][11] This selectivity prevents the wasteful consumption of the starting aldehyde and the formation of undesired alcohol byproducts.[8]
The reaction is typically performed in a non-protic solvent such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM).[8][11][12] The presence of a catalytic amount of acetic acid can be beneficial, particularly with less reactive ketones or weakly basic amines, as it facilitates the formation of the iminium ion intermediate.[7][13][14]
Caption: The mechanism of reductive amination.
Experimental Protocol: A Step-by-Step Guide
This protocol details a general procedure for the reductive amination of this compound with a primary or secondary amine using sodium triacetoxyborohydride.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Notes |
| This compound | 28540-51-4 | 196.65 | 1.0 mmol (196.7 mg) | Starting material. Ensure purity. |
| Amine (Primary or Secondary) | Varies | Varies | 1.1 - 1.2 mmol | Use a slight excess to drive imine formation. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 | 1.2 - 1.5 mmol | Mild and selective reducing agent. Handle in a fume hood.[9][11] |
| 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | 107-06-2 / 75-09-2 | 98.96 / 84.93 | 10 mL | Anhydrous solvent is recommended.[8][12] |
| Glacial Acetic Acid | 64-19-7 | 60.05 | (Optional) 1-2 drops | Catalyst for iminium ion formation, if needed.[13][14] |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | ~20 mL | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | 7487-88-9 / 7757-82-6 | 120.37 / 142.04 | As needed | For drying the organic layer. |
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 196.7 mg).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (10 mL). To this solution, add the desired primary or secondary amine (1.1 mmol).
-
Optional: Acetic Acid Addition: If the amine is weakly nucleophilic or the reaction is sluggish, add 1-2 drops of glacial acetic acid to the mixture.[13][14]
-
Initiation of Reduction: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine or iminium ion.
-
Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.3 mmol, 275.5 mg) to the reaction mixture. Note: The addition may cause some effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Typical reaction times range from 2 to 24 hours.[8]
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (~20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired N-substituted 5-chloro-1-benzothiophene-2-methanamine.[15]
Caption: A typical experimental workflow.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Insufficient reaction time- Inactive reducing agent- Weakly nucleophilic amine | - Extend the reaction time and continue monitoring.- Use fresh sodium triacetoxyborohydride.- Add a catalytic amount of acetic acid to facilitate iminium ion formation.[14] |
| Formation of Alcohol Byproduct | - Use of a non-selective reducing agent- Presence of water in the reaction | - Ensure the use of sodium triacetoxyborohydride.- Use anhydrous solvents and reagents. |
| Dialkylation of Primary Amines | - Reaction conditions favoring further reaction | - In cases where dialkylation is a significant issue, a two-step procedure can be employed: first, form the imine in methanol, then reduce with sodium borohydride.[12][14] |
| Difficult Purification | - Close polarity of product and starting materials/byproducts | - Optimize the solvent system for flash chromatography.- Consider a salt formation/recrystallization purification strategy for basic amine products. |
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a highly effective and versatile method for the synthesis of a wide range of N-substituted derivatives. The mild reaction conditions, high selectivity of the reducing agent, and operational simplicity make this protocol a valuable tool for medicinal chemists and drug development professionals. By understanding the underlying mechanism and following the detailed protocol, researchers can reliably access these important chemical entities for further investigation and development.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. brainly.com [brainly.com]
- 14. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 15. rsc.org [rsc.org]
Application and Protocol for the Synthesis of Novel Schiff Bases from 5-Chloro-1-benzothiophene-2-carbaldehyde
For: Researchers, scientists, and drug development professionals
Introduction: The Versatile Schiff Base Moiety Originating from a Privileged Heterocycle
Schiff bases, characterized by the azomethine functional group (>C=N-), represent a critical class of organic compounds with extensive applications in medicinal chemistry, catalysis, and materials science.[1][2] Their facile synthesis, structural versatility, and profound biological activities make them attractive targets for drug discovery and development.[3][4] The benzothiophene scaffold, a sulfur-containing heterocyclic system, is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. The incorporation of a chloro-substituent at the 5-position of the benzothiophene ring can further modulate the electronic properties and biological activity of the resulting derivatives.
This application note provides a detailed guide to the synthesis of novel Schiff bases derived from 5-Chloro-1-benzothiophene-2-carbaldehyde. We will delve into the mechanistic rationale behind the synthetic protocol, offer a step-by-step experimental procedure, and discuss the key characterization techniques and potential therapeutic applications of this promising class of compounds. The insights provided herein are grounded in established chemical principles and supported by relevant scientific literature.
Mechanistic Rationale: The Formation of the Azomethine Bridge
The synthesis of a Schiff base is a condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde.[2] The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine executes a nucleophilic attack on the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is often facilitated by acid catalysis, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[4]
-
Dehydration: The carbinolamine intermediate is typically unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable imine (Schiff base) product. This step is also acid-catalyzed and is the driving force for the reaction, often pushed to completion by removing the water formed.
The general reaction scheme is depicted below:
Caption: General workflow for Schiff base synthesis.
Experimental Protocol: A Generalized Approach
This protocol provides a robust, generalized method for the synthesis of Schiff bases from this compound. It is important to note that reaction times and purification methods may require optimization depending on the specific primary amine used.
Materials and Reagents:
-
This compound
-
Various primary amines (e.g., aniline, substituted anilines, aliphatic amines)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.
-
Amine Addition: To this solution, add an equimolar amount (1.0 eq.) of the desired primary amine.
-
Catalyst Introduction: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reaction under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress should be monitored by TLC. Reactions are typically complete within 2-6 hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified Schiff base in a vacuum oven. The structure and purity of the compound should be confirmed by spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Caption: Step-by-step experimental workflow.
Characterization of Synthesized Schiff Bases
Thorough characterization is essential to confirm the successful synthesis and purity of the target Schiff bases. The following table summarizes the key spectroscopic data expected for these compounds.
| Spectroscopic Technique | Key Feature | Expected Chemical Shift / Wavenumber | Rationale |
| FT-IR | Azomethine (C=N) stretch | 1600-1650 cm⁻¹ | Confirms the formation of the imine bond.[3] |
| Aromatic C=C stretch | 1450-1600 cm⁻¹ | Indicates the presence of the benzothiophene and other aromatic rings.[3] | |
| ¹H NMR | Azomethine proton (-CH=N-) | δ 8.0 - 9.0 ppm | A characteristic singlet, highly deshielded due to the electronegativity of the nitrogen atom.[4] |
| Aromatic protons | δ 7.0 - 8.5 ppm | Complex multiplet patterns corresponding to the protons on the benzothiophene and amine-derived aromatic rings. | |
| ¹³C NMR | Azomethine carbon (-CH=N-) | δ 150 - 165 ppm | Confirms the presence of the imine carbon. |
| Aromatic carbons | δ 110 - 150 ppm | Multiple signals corresponding to the carbons of the aromatic systems. | |
| Mass Spec. | Molecular Ion Peak (M⁺) | Corresponds to the calculated molecular weight | Confirms the molecular formula of the synthesized Schiff base. |
Potential Applications in Drug Discovery
While specific biological data for Schiff bases derived from this compound requires experimental validation, the existing literature on structurally similar compounds provides a strong basis for their potential therapeutic applications.
-
Antimicrobial Agents: Schiff bases derived from thiophene-2-carboxaldehyde and 5-chloro-salicylaldehyde have demonstrated significant antibacterial and antifungal activities.[5][6][7] The presence of the imine group and the heterocyclic benzothiophene core are believed to be crucial for their antimicrobial action.
-
Anticancer Activity: Numerous Schiff base derivatives, including those from substituted benzaldehydes and heterocyclic amines, have been investigated for their cytotoxic effects against various cancer cell lines.[8] The planar structure of the Schiff base ligand allows for intercalation with DNA, and the azomethine nitrogen can coordinate with metal ions, which are key mechanisms for their anticancer properties.
-
Enzyme Inhibition: Schiff bases derived from benzothiophene-2-carbaldehyde have shown inhibitory activity against enzymes such as cholinesterases and carbonic anhydrases, suggesting potential applications in the treatment of neurodegenerative diseases and other disorders.[9]
Conclusion
The synthesis of novel Schiff bases from this compound offers a promising avenue for the development of new therapeutic agents. The straightforward and efficient synthetic protocol, coupled with the potential for diverse biological activities, makes this class of compounds highly attractive for further investigation. The detailed methodology and characterization guidelines provided in this application note serve as a comprehensive resource for researchers venturing into this exciting area of medicinal chemistry.
References
- 1. ejpmr.com [ejpmr.com]
- 2. chemijournal.com [chemijournal.com]
- 3. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 4. jetir.org [jetir.org]
- 5. Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijper.org [ijper.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Chloro-1-benzothiophene-2-carbaldehyde in Materials Science
Introduction: The Strategic Importance of 5-Chloro-1-benzothiophene-2-carbaldehyde as a Functional Building Block
This compound is an aromatic heterocyclic compound characterized by a benzothiophene core functionalized with a reactive aldehyde group at the 2-position and a chloro substituent at the 5-position. This specific arrangement of functional groups makes it a strategically important building block in the synthesis of advanced functional materials. The benzothiophene moiety itself is a well-established scaffold in materials science, known for its contribution to the electronic and photophysical properties of organic semiconductors, which are utilized in solar cells and transistors.[1] The aldehyde group serves as a versatile chemical handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex molecular architectures. Furthermore, the chloro-substituent can modulate the electronic properties of the molecule and provides an additional site for further functionalization through cross-coupling reactions.
These application notes will provide an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel materials. The focus will be on providing not just procedural steps, but also the underlying scientific rationale for the experimental choices, ensuring a comprehensive understanding of the synthetic pathways and their potential applications.
Core Applications and Synthetic Strategies
The primary utility of this compound in materials science lies in its ability to be elaborated into larger, conjugated systems with tailored optoelectronic and biological properties. The key synthetic transformations involving the aldehyde functionality are Knoevenagel condensations, Schiff base formations, and Suzuki cross-coupling reactions. These reactions are fundamental in the development of materials for organic electronics and chemosensors.
Synthesis of Chalcone Derivatives for Potential Biological and Optical Applications
Chalcones, or α,β-unsaturated ketones, are a class of compounds with a broad spectrum of biological activities and interesting optical properties. The Knoevenagel condensation of this compound with substituted acetophenones provides a direct route to novel chalcone derivatives. While direct synthesis from the carbaldehyde is a logical extension, a closely related synthesis starting from the corresponding carboxamide demonstrates the feasibility and potential of this approach for creating biologically active molecules.
Causality Behind Experimental Choices:
-
Base Catalyst: The Claisen-Schmidt condensation, a type of Knoevenagel reaction, is typically base-catalyzed. A strong base like potassium hydroxide is used to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate ion.
-
Solvent: Ethanol or a similar polar protic solvent is often used to dissolve the reactants and the base catalyst.
-
Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating to promote the condensation and subsequent dehydration to form the stable α,β-unsaturated system.
Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
Objective: To synthesize a chalcone derivative by reacting this compound with an acetophenone derivative.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-aminoacetophenone)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in ethanol.
-
To this solution, add a solution of potassium hydroxide (2.0 eq) in water, and stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in ethanol dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water until the washings are neutral to litmus paper, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Expected Outcome:
The reaction is expected to yield a solid chalcone product. Characterization can be performed using IR, NMR, and mass spectrometry to confirm the structure.
Data Presentation: Hypothetical Characterization Data for a Chalcone Derivative
| Analysis | Expected Result |
| IR (KBr, ν, cm⁻¹) | ~3350 (N-H), ~1650 (C=O, chalcone), ~1590 (C=C, aromatic) |
| ¹H NMR (DMSO-d₆) δ ppm | Aromatic protons, vinyl protons of the chalcone moiety, NH₂ protons |
| ¹³C NMR (DMSO-d₆) δ ppm | Carbonyl carbon (~190 ppm), aromatic and vinyl carbons |
| Mass Spec (m/z) | Molecular ion peak corresponding to the chalcone product |
Diagram: Generalized Workflow for Chalcone Synthesis
References
Troubleshooting & Optimization
Optimizing the Vilsmeier-Haack Reaction for 5-Chloro-1-benzothiophene-2-carbaldehyde: A Technical Support Guide
Welcome to the technical support center for the synthesis of 5-Chloro-1-benzothiophene-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing the Vilsmeier-Haack reaction for this specific transformation. As a key building block in the synthesis of various pharmaceutical agents, achieving a high-yielding and clean conversion is paramount. This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances, offering practical, field-tested advice for optimization and troubleshooting.
Foundational Principles: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3] This electrophilic species then attacks the electron-rich position of the aromatic substrate. In the case of 5-Chloro-1-benzothiophene, the formylation is directed to the C2 position due to the activating effect of the sulfur atom. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[4][5]
Reaction Mechanism Overview
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a phosphate byproduct generates the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[4][6]
-
Electrophilic Aromatic Substitution: The electron-rich C2 position of the 5-Chloro-1-benzothiophene ring attacks the carbon of the Vilsmeier reagent. This step temporarily disrupts the aromaticity of the thiophene ring.[5] A base (like DMF) then abstracts a proton to restore aromaticity.
-
Hydrolysis: The addition of water during the work-up phase hydrolyzes the resulting iminium salt to furnish the final product, this compound.[7][8]
Frequently Asked Questions (FAQs)
This section addresses common queries that arise prior to and during the experimental setup.
Q1: Why is it critical to use anhydrous reagents and conditions? A: The Vilsmeier reagent is extremely sensitive to moisture.[2] Water will rapidly quench the chloroiminium ion, hydrolyzing it back to DMF and rendering it inactive for the formylation reaction. This is one of the most common causes of low or no yield. Ensure your DMF is anhydrous grade, your POCl₃ is fresh, and all glassware is oven- or flame-dried before use.
Q2: My DMF bottle has a faint fishy smell. Is it still usable? A: A fishy, amine-like odor indicates that the DMF has started to decompose into dimethylamine and formic acid.[9] Dimethylamine is nucleophilic and can react with the Vilsmeier reagent, leading to unwanted side products and reduced yield. For best results, use a freshly opened bottle of anhydrous DMF or distill the DMF from a suitable drying agent before use.[9]
Q3: Can I use other acid chlorides besides POCl₃? A: Yes, other reagents like thionyl chloride (SOCl₂), oxalyl chloride, or phosgene can be used to generate a Vilsmeier reagent.[5][10] However, POCl₃ is the most common, effective, and generally preferred reagent for this transformation due to its reactivity and handling characteristics. The byproducts from POCl₃ are also relatively easy to remove during work-up.
Q4: What are the primary safety hazards associated with this reaction? A: The Vilsmeier-Haack reaction poses specific thermal hazards. The formation of the Vilsmeier reagent is exothermic, and the reagent itself can be thermally unstable.[11][12] Large-scale reactions require careful temperature control to prevent a runaway reaction, which can lead to a rapid increase in temperature and pressure.[13] Always perform the initial addition of POCl₃ to DMF at low temperatures (e.g., in an ice bath) and behind a safety shield. Both POCl₃ and DMF are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q5: The Vilsmeier reagent is precipitating during its formation. What should I do? A: Precipitation of the Vilsmeier reagent is a known issue and can cause stirring to stop, especially in concentrated solutions.[14] This can be managed by:
-
Adding a Co-solvent: Using a dry, inert co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help keep the reagent in solution.[15]
-
Slower Addition: Decrease the rate of POCl₃ addition to better manage the exotherm and allow the reagent to form more uniformly.
-
Mechanical Stirring: For larger-scale reactions, switch from a magnetic stir bar to an overhead mechanical stirrer, which can handle thicker slurries and prevent stalling.
Standard Experimental Protocol
This protocol serves as a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and purity requirements.
Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an inert atmosphere (N₂ or Argon), add anhydrous N,N-dimethylformamide (DMF, 5.0 equiv).
-
Cool the flask to 0-5 °C using an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting solution (or slurry) at 0-5 °C for an additional 30 minutes.
-
Add 5-Chloro-1-benzothiophene (1.0 equiv) to the flask, either neat or as a solution in a minimal amount of anhydrous DMF.
-
Once the substrate addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
After completion, cool the mixture to room temperature and carefully pour it onto a stirred beaker of crushed ice (~10 g of ice per 1 g of substrate).
-
Neutralize the acidic solution by slowly adding 10% aqueous sodium hydroxide until the pH is between 7 and 8. The product will precipitate as a solid.
-
Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization (e.g., from ethanol) or silica gel column chromatography.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.
Problem 1: Low or No Product Yield
Q: My reaction yielded very little or no desired product. What went wrong?
A: This is the most frequent issue and typically points to a problem with the Vilsmeier reagent itself.
-
Potential Cause 1: Moisture Contamination.
-
Explanation: The Vilsmeier reagent is highly reactive towards water. Trace amounts of moisture in the DMF, glassware, or inert gas stream can hydrolyze the reagent before it can react with your substrate.[2]
-
Solution: Ensure all glassware is rigorously dried. Use a fresh bottle of anhydrous DMF or distill it prior to use. Use a high-purity, dry inert gas for the reaction atmosphere.
-
-
Potential Cause 2: Poor Reagent Quality.
-
Explanation: Old POCl₃ can hydrolyze over time. Decomposed DMF containing dimethylamine will consume the Vilsmeier reagent.[9]
-
Solution: Use fresh, high-purity POCl₃. Check DMF for any amine-like odor; if present, purify or replace it.
-
-
Potential Cause 3: Incorrect Stoichiometry.
-
Explanation: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. While a slight excess is often used, a large excess can sometimes lead to side reactions.
-
Solution: Start with the recommended stoichiometry (1.5 equiv POCl₃, 5.0 equiv DMF). If conversion is low, consider increasing the equivalents of POCl₃ and DMF to 2.0 and 6.0, respectively. See the optimization table below.
-
-
Potential Cause 4: Sub-optimal Temperature.
-
Explanation: While the reagent is formed at low temperatures, the electrophilic substitution step may require thermal energy, especially for a moderately activated substrate like 5-Chloro-1-benzothiophene.[5][15]
-
Solution: If the reaction stalls at room temperature, gradually increase the heat to 50-80 °C and monitor by TLC.
-
Problem 2: Formation of Multiple Products / Impurities
Q: My TLC/LC-MS shows the desired product, but also several significant impurities. What are they and how can I avoid them?
A: Impurity formation can stem from side reactions or incomplete hydrolysis.
-
Potential Cause 1: Overheating or Prolonged Reaction Time.
-
Explanation: The Vilsmeier reagent can, in some cases, act as a chlorinating or dehydrating agent, especially at higher temperatures, leading to undesired byproducts.[16]
-
Solution: Carefully control the reaction temperature. Do not overheat beyond what is necessary for a reasonable reaction rate (monitor by TLC). Once the starting material is consumed, proceed to the work-up without unnecessary delay.
-
-
Potential Cause 2: Diformylation.
-
Explanation: Although less common for this substrate, highly activated aromatic systems can sometimes undergo diformylation.
-
Solution: Use the minimum necessary equivalents of the Vilsmeier reagent. Avoid excessively high temperatures.
-
-
Potential Cause 3: Incomplete Hydrolysis.
-
Explanation: The iminium salt intermediate must be fully hydrolyzed to the aldehyde. Insufficient water or improper pH during work-up can leave residual iminium salt or other intermediates.
-
Solution: Ensure the reaction is quenched in a sufficient volume of ice/water. During neutralization, maintain the pH between 7-8. A pH that is too acidic or too basic can sometimes lead to degradation or side reactions of the final product.
-
Problem 3: Reaction Stalls / Does Not Go to Completion
Q: The reaction starts but stalls, leaving a significant amount of starting material even after prolonged heating. What should I do?
A: A stalled reaction indicates that the reaction conditions are not sufficiently forcing to achieve full conversion.
-
Potential Cause 1: Insufficient Activation Energy.
-
Explanation: The electron-withdrawing nature of the chlorine atom at the 5-position deactivates the benzothiophene ring slightly, making it less nucleophilic than the parent benzothiophene. The reaction may require more energy to proceed to completion.
-
Solution: Gradually increase the reaction temperature in 10 °C increments (e.g., from 70 °C up to 100 °C), monitoring for product formation and potential decomposition by TLC. Increase the reaction time.[15]
-
-
Potential Cause 2: Insufficient Vilsmeier Reagent.
-
Explanation: If some of the reagent was inadvertently quenched at the start of the reaction (e.g., by trace moisture), there may not be enough left to convert all of the starting material.
-
Solution: In a subsequent run, increase the equivalents of POCl₃ and DMF (e.g., to 2.0 equiv POCl₃). This ensures a sufficient excess of the electrophile is present to drive the reaction to completion.
-
Optimization Parameters Summary
For researchers aiming to move from a successful reaction to a highly optimized one, systematically adjusting key parameters is essential. The following table provides a guide for this process.
| Parameter | Standard Range | Effect of Variation | Optimization Notes |
| Substrate:POCl₃ Ratio | 1 : 1.2-2.0 | Increasing the ratio generally increases the rate and completion but may also increase side products if excessive. | Start at 1:1.5. Increase to 1:2.0 if the reaction stalls. |
| POCl₃:DMF Ratio | 1 : 3-5 | DMF acts as both reagent and solvent. A sufficient excess is needed to ensure complete reagent formation. | A ratio of ~1:3.3 (based on a 5 equiv total DMF charge) is a good starting point. Using DMF as the sole solvent is common.[17] |
| Temperature | 0 °C to 100 °C | Higher temperatures increase the reaction rate but can also promote byproduct formation.[10] | Form the reagent at 0-5 °C. For the substitution step, start at room temperature and increase heat as needed, typically to 60-80 °C. |
| Reaction Time | 1 - 24 hours | Dependent on temperature and substrate reactivity.[15] | Monitor by TLC/LC-MS every 1-2 hours to avoid prolonged heating after completion. |
| Solvent | DMF, DCM, DCE | DMF can serve as both reagent and solvent.[10] Chlorinated solvents can help with solubility and prevent reagent precipitation.[15][17] | Using excess DMF is the simplest approach. If solubility or reagent precipitation is an issue, consider using DCE as a co-solvent. |
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
- 14. researchgate.net [researchgate.net]
- 15. Vilsmeier haack reaction | PPTX [slideshare.net]
- 16. benchchem.com [benchchem.com]
- 17. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of 5-Chloro-1-benzothiophene-2-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Chloro-1-benzothiophene-2-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical intermediate. As your application support contact, I've structured this guide to move beyond simple protocols and address the nuanced challenges and frequent pitfalls encountered during synthesis, particularly concerning the generation of side products. Our goal is to empower you with the mechanistic understanding and practical solutions needed to optimize your reaction outcomes.
The Vilsmeier-Haack reaction is the industry-standard method for this formylation, valued for its use of cost-effective reagents.[1][2] However, its success is highly dependent on precise control of reaction parameters. This guide provides troubleshooting advice and in-depth explanations to ensure a high-yield, high-purity synthesis.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses foundational questions regarding starting materials and reagent preparation. Proper setup is the first and most critical step in preventing side product formation.
Q1: How critical is the purity of the starting material, 5-Chloro-1-benzothiophene?
Answer: The purity of your starting material is paramount. While the Vilsmeier-Haack reaction is robust, the Vilsmeier reagent is a potent electrophile that can react with nucleophilic impurities.
-
Causality: The synthesis of the 5-Chloro-1-benzothiophene starting material can sometimes leave residual nucleophiles (e.g., thiols or amines) or other isomeric benzothiophenes. These impurities will be formylated or otherwise react, consuming your Vilsmeier reagent and complicating your final purification. For example, any uncyclized precursors from a route like the one described by PrepChem could lead to a complex mixture.[3]
-
Best Practice: We strongly recommend verifying the purity of 5-Chloro-1-benzothiophene by GC-MS or ¹H NMR before starting. A purity level of >98% is advised for predictable results. Ensure no significant signals are present that could correspond to uncyclized starting materials or other isomers.
Q2: I'm preparing the Vilsmeier reagent (chloroiminium salt) in situ. What are the most common failure points?
Answer: The formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is an exothermic and moisture-sensitive reaction.[4][5] Failure to control these factors is a primary cause of low yields.
-
Mechanism Insight: DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This generates the highly electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺.[6]
-
Critical Parameters:
-
Moisture Control: The reaction must be conducted under strictly anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Any moisture will rapidly quench the Vilsmeier reagent and POCl₃, rendering them inactive.
-
Temperature Control: The POCl₃ should be added dropwise to the DMF, which is typically used as the solvent, at a low temperature (0-5 °C). This mitigates the exotherm and prevents the degradation of the reagent.
-
Order of Addition: Always add POCl₃ to DMF. Reversing the addition can lead to uncontrolled side reactions.
-
Reagent Quality: Use freshly opened or properly stored POCl₃ and anhydrous DMF. Older bottles of POCl₃ can absorb moisture, and DMF can contain formic acid or dimethylamine impurities.
-
Part 2: Troubleshooting Guide for Common Side Products
This section is formatted to help you diagnose and solve problems during the reaction and work-up phases.
Problem: My reaction is complete, but LC-MS and ¹H NMR show two major isomeric products.
Symptom: You observe two distinct products with the same mass, both showing an aldehyde proton signal in the NMR, but with different chemical shifts and coupling patterns in the aromatic region.
Most Likely Cause: Formation of the 5-Chloro-1-benzothiophene-3-carbaldehyde Regioisomer.
-
Mechanistic Explanation: While electrophilic attack on the benzothiophene ring is electronically favored at the C2 position due to stabilization of the intermediate by the sulfur atom, a competing attack at the C3 position can occur. This is a known issue with substituted benzothiophenes. The electron-donating nature of the sulfur atom activates both positions, but the C2 position is generally more nucleophilic.[2]
-
Proposed Solutions & Mitigation Strategy:
-
Lower the Reaction Temperature: The selectivity for C2 formylation over C3 is often temperature-dependent. Running the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to warm slowly to room temperature) can significantly improve the C2:C3 isomer ratio. High temperatures provide the activation energy needed to overcome the barrier for the less-favored C3 attack.
-
Stoichiometry Control: Use a modest excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess can sometimes decrease selectivity.
-
Workflow: Differentiating C2 and C3 Isomers
Caption: Workflow for analyzing and separating isomeric aldehyde products.
Problem: My product is contaminated with a higher molecular weight impurity.
Symptom: LC-MS analysis shows a significant peak with a mass corresponding to the addition of two formyl groups (M+28).
Most Likely Cause: Diformylation.
-
Mechanistic Explanation: The product, this compound, contains an electron-withdrawing aldehyde group, which deactivates the benzothiophene ring towards further electrophilic substitution. However, under harsh conditions (high temperature, large excess of Vilsmeier reagent, or prolonged reaction times), a second formylation can occur. The most likely position for the second attack would be the most activated remaining position on the benzene ring.
-
Proposed Solutions & Mitigation Strategy:
-
Strict Stoichiometric Control: Do not use a large excess of the Vilsmeier reagent. A ratio of 1.1-1.2 equivalents of reagent to substrate is often sufficient.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.
-
Temperature Management: Avoid heating the reaction unless absolutely necessary to drive it to completion. Most Vilsmeier-Haack reactions on activated heterocycles proceed well between 0 °C and room temperature.[2]
-
Reaction Pathway: Desired Product vs. Side Products
Caption: Reaction pathways leading to the desired product and common impurities.
Part 3: Experimental Protocols & Data
Protocol: Vilsmeier-Haack Formylation of 5-Chloro-1-benzothiophene
Materials:
-
5-Chloro-1-benzothiophene (1.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (DCM, optional solvent)
-
Saturated Sodium Acetate solution
-
Ice bath
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (approx. 5-10 mL per gram of substrate). Cool the flask to 0 °C using an ice bath.
-
Slowly add POCl₃ (1.2 eq) dropwise to the cooled DMF over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes. The solution may be colorless to pale yellow.[7]
-
Reaction: Add a solution of 5-Chloro-1-benzothiophene (1.0 eq) in a minimal amount of anhydrous DMF or DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 20% Ethyl Acetate in Hexane). The product spot should be at a lower Rf than the starting material.
-
Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding it to a vigorously stirred beaker of crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium acetate or sodium bicarbonate until the pH is ~7.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate or DCM) three times.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Table 1: Troubleshooting Summary
| Observed Problem | Potential Cause | Recommended Action |
| Low or no conversion | Inactive Vilsmeier reagent | Use anhydrous reagents; check temperature control during formation. |
| Multiple product spots on TLC | Isomer formation | Lower reaction temperature; ensure slow addition of substrate. |
| Dark, tarry reaction mixture | Reaction temperature too high | Maintain temperature below 25 °C; ensure efficient stirring. |
| Product contaminated with M+28 peak | Diformylation | Use ≤1.2 eq of Vilsmeier reagent; monitor reaction and stop when complete. |
References
Technical Support Center: Purification of 5-Chloro-1-benzothiophene-2-carbaldehyde by Column Chromatography
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 5-Chloro-1-benzothiophene-2-carbaldehyde using column chromatography. The information presented is a synthesis of established chromatographic principles and field-proven insights to address common challenges encountered during this specific separation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
For the purification of this compound, silica gel (SiO₂) is the most commonly used and effective stationary phase.[1] Its polar nature allows for good separation from less polar impurities when employing a predominantly non-polar mobile phase. For compounds that might be sensitive to the acidic nature of silica gel, alternatives such as neutral alumina or deactivated silica gel can be considered.[1][2]
Q2: How do I select an appropriate mobile phase (solvent system)?
Choosing the right mobile phase is critical for successful separation. A typical starting point is a binary mixture of a non-polar solvent, such as hexane or petroleum ether, with a more polar solvent like ethyl acetate or dichloromethane.[1][3] The ideal ratio of these solvents should be determined by preliminary analysis using Thin-Layer Chromatography (TLC). For optimal separation on a column, the target compound, this compound, should have an Rf value between 0.2 and 0.4.[1]
Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?
If this compound remains at the baseline, it indicates that the solvent system is not polar enough to elute it. In this scenario, you should switch to a more polar solvent system. A mixture of dichloromethane and methanol is a common and effective alternative.[1] In cases of very high polarity, reverse-phase chromatography, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, may be a more suitable technique.[1]
Q4: The crude material is not very soluble in the chosen chromatography solvent. How can I load it onto the column?
For compounds with limited solubility in the eluent, a technique known as "dry loading" is highly recommended.[1] This involves dissolving your crude this compound in a suitable volatile solvent (e.g., dichloromethane), adding a small amount of silica gel to this solution, and then removing the solvent under reduced pressure. This process results in a dry, free-flowing powder containing your compound adsorbed onto the silica. This powder can then be carefully and evenly added to the top of the packed column.[1][3]
Q5: Should I use isocratic or gradient elution for this purification?
The choice between isocratic and gradient elution depends on the complexity of the impurity profile in your crude sample.
-
Isocratic elution , where the solvent composition is kept constant throughout the separation, is simpler and can be effective if the impurities have polarities very different from your target compound.[1]
-
Gradient elution , where the polarity of the mobile phase is gradually increased over time (e.g., by increasing the percentage of ethyl acetate in hexane), is generally more powerful for complex mixtures.[1] It can provide better resolution between compounds with similar polarities and often reduces the overall purification time.[1]
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | 1. Inappropriate solvent system. 2. Column overloading. 3. Improperly packed column (channeling). 4. Flow rate is too high. | 1. Optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between your product and impurities.[1] 2. Reduce the amount of crude material loaded onto the column. 3. Ensure the column is packed uniformly without any air gaps or cracks. 4. Decrease the flow rate to allow for better equilibration between the stationary and mobile phases. |
| Compound is not Eluting from the Column | 1. The mobile phase is not polar enough. 2. The compound may be degrading on the silica gel. 3. The compound has very low solubility in the mobile phase. | 1. Gradually increase the polarity of the mobile phase. If necessary, a "methanol purge" at the end can elute highly polar compounds.[4] 2. Test the stability of your compound on a silica TLC plate. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivated silica.[2] 3. If solubility is an issue, consider switching to a different solvent system in which your compound is more soluble. |
| Tailing Peaks | 1. The compound is interacting too strongly with the stationary phase. 2. The column is overloaded. 3. The presence of acidic impurities on the silica gel. | 1. Add a small amount of a slightly more polar solvent to the mobile phase to reduce strong interactions. 2. Decrease the amount of sample loaded. 3. Consider using deactivated silica gel or adding a small percentage (e.g., 0.1-1%) of a modifier like triethylamine to the eluent if your compound is basic, or acetic acid if it is acidic.[4][5] |
| Fronting Peaks | 1. Sample overload. 2. The sample was dissolved in a solvent stronger than the mobile phase. | 1. Reduce the concentration of the sample being loaded. 2. Dissolve the sample in the mobile phase or a weaker solvent before loading. Dry loading is often the best solution to this problem. |
| Product is Contaminated with an Unknown Impurity | 1. Co-elution with an impurity having a similar Rf value. 2. Degradation of the product on the column. 3. Contamination from solvents or glassware. | 1. Re-optimize the solvent system. Try different solvent combinations (e.g., hexane/dichloromethane, hexane/ether) as they offer different selectivities.[5] 2. Check for stability on silica TLC. If degradation occurs, switch to a different stationary phase.[2][6] 3. Ensure all solvents are of high purity and glassware is thoroughly cleaned. |
Experimental Protocol: General Purification by Column Chromatography
This protocol provides a general workflow for the purification of this compound.
1. Preparation of the Column:
- Select an appropriately sized glass column based on the amount of crude material to be purified.
- Pack the column with silica gel (e.g., 230–400 mesh) using a slurry method with the initial, low-polarity eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).[3] Ensure the packing is uniform and free of air bubbles.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
- Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry powder.
- Carefully add this powder to the top of the prepared column, ensuring a flat, even layer.[3]
3. Elution:
- Begin eluting the column with the initial low-polarity solvent.
- If using a gradient, gradually increase the polarity of the eluent by slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate).[3] The gradient profile should be based on the TLC analysis of the crude mixture.
4. Fraction Collection and Analysis:
- Collect the eluate in a series of fractions (e.g., in test tubes or vials).
- Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).[3]
- Combine the pure fractions containing the desired this compound.
5. Product Isolation:
- Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.[3]
Visualization of the Purification Workflow
Caption: Workflow for column chromatography purification.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common issues.
References
Technical Support Center: Recrystallization of 5-Chloro-1-benzothiophene-2-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Overview and Core Principles
This guide provides in-depth technical support for the purification of 5-Chloro-1-benzothiophene-2-carbaldehyde via recrystallization. As a critical intermediate in various synthetic pathways, achieving high purity is paramount. Recrystallization is a powerful technique that leverages differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures. A successful recrystallization yields a product of significantly higher purity by excluding impurities from the growing crystal lattice.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. It emphasizes not just the procedural steps, but the underlying chemical principles to empower researchers to make informed decisions and adapt methodologies to their specific experimental context.
Compound Profile: this compound
Before attempting purification, it is crucial to understand the physical and chemical properties of the target compound. This knowledge directly informs solvent selection and helps anticipate potential challenges like "oiling out."
| Property | Value | Source(s) |
| CAS Number | 28540-51-4 | [1][2] |
| Molecular Formula | C₉H₅ClOS | [3] |
| Molecular Weight | 196.65 g/mol | [3] |
| Appearance | Solid; may appear as a white to light brown or yellow powder/solid. | [3] |
| Melting Point | 141-145 °C | |
| Solubility | Generally soluble in chlorinated solvents and polar aprotic solvents. Limited solubility in non-polar aliphatic hydrocarbons and water. (Requires empirical testing). | |
| Key Hazards | May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area. | [4] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: How do I select the right recrystallization solvent? This is the most common challenge.
Answer: The ideal solvent is the cornerstone of a successful recrystallization. The principle is to find a solvent that dissolves the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Conversely, soluble impurities should remain in the solution (the "mother liquor") upon cooling.
Since a universally "perfect" solvent is not documented for this specific compound, a systematic solvent screening is the most rigorous and reliable approach. You must determine this empirically.
Causality: A solvent that dissolves the compound too well at room temperature will result in poor recovery and low yield, as much of the product will remain in solution even after cooling.[5] A solvent that dissolves the compound poorly even when hot will require excessively large volumes, which also leads to low recovery and is impractical for large-scale work.
Actionable Advice:
-
Consult Solubility Principles: "Like dissolves like" is a useful starting point. Given the aromatic, heterocyclic, and polar aldehyde functionalities, consider solvents like alcohols (isopropanol, ethanol), esters (ethyl acetate), ketones (acetone), and aromatic hydrocarbons (toluene). Chlorinated solvents may be effective but are often avoided due to toxicity.[6][7]
-
Perform a Small-Scale Solvent Screen: Use Protocol 1 to test a range of solvents systematically. This minimizes waste of your crude compound and quickly identifies promising candidates.
Q2: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
Answer: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid oil rather than a crystalline solid upon cooling. This is common when the melting point of the solute is lower than the boiling point of the solvent. The resulting oil is often an impure, supercooled liquid that is difficult to handle.
Causality: For crystals to form, molecules must arrange themselves into an ordered lattice. When a solution cools too rapidly or from a supersaturated state, molecules may not have sufficient time to orient correctly, collapsing into a disordered, liquid (oiled) state.
Actionable Advice:
-
Re-heat and Add More Solvent: Warm the mixture until the oil completely redissolves. Add a small additional amount of the hot solvent (e.g., 5-10% more volume) to lower the saturation point.[8]
-
Slow Down Cooling: Allow the flask to cool very slowly. Insulate it by placing it on a cork ring or wooden block and covering it with a watch glass. Do not move it directly to an ice bath. Slow cooling is critical for promoting the formation of an ordered crystal lattice over a disordered oil.[8]
-
Lower the Solvent Boiling Point: If oiling out persists, the chosen solvent is likely unsuitable. Select a solvent with a boiling point that is lower than the compound's melting point (141-145 °C). Alternatively, use a mixed solvent system where the addition of a lower-boiling point co-solvent can reduce the overall boiling temperature.
Q3: I'm getting a very low yield. How can I improve it?
Answer: A low yield is most often caused by using too much solvent, cooling insufficiently, or washing the collected crystals improperly.
Causality: The "mother liquor" (the solvent remaining after filtration) is saturated with your dissolved compound. The goal is to minimize the amount of compound lost to this solution.
-
Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution means more product will remain dissolved upon cooling.[9]
-
Premature Filtration: Filtering the crystals before the solution has fully cooled to its lowest temperature (e.g., in an ice bath) leaves a significant amount of product behind in the warmer solvent.
-
Improper Washing: Washing the collected crystals with room-temperature solvent will redissolve some of your purified product.
Actionable Advice:
-
Use the Minimum Solvent: During the dissolution step, add the hot solvent portion-wise, ensuring the solid is fully dissolved but the solution is not excessively dilute.
-
Maximize Cooling Time: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Wash with Ice-Cold Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without significantly dissolving the product.[5]
-
Recover a Second Crop (Optional): You can sometimes recover more product by boiling off a portion of the solvent from the mother liquor and re-cooling to induce further crystallization. Be aware that this "second crop" will likely be less pure than the first.
Q4: No crystals are forming, even after cooling in ice. What are my next steps?
Answer: This typically indicates that either too much solvent was used, or the solution is supersaturated and requires a nucleation event to begin crystallization.
Causality: Crystal growth requires a "nucleation site"—an initial point (a seed crystal, an imperfection, etc.) upon which the crystal lattice can begin to build. In a very clean solution, these sites may be absent, leading to a stable, supersaturated state.
Actionable Advice:
-
Induce Nucleation:
-
Scratch Method: Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. This creates microscopic imperfections on the glass that can serve as nucleation sites.[3]
-
Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystal growth.
-
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) in a fume hood. Then, repeat the cooling process.[8]
-
Consider an "Anti-Solvent": If you are using a mixed-solvent system, you can try adding a small amount of a miscible "anti-solvent" (one in which your compound is very insoluble) dropwise to the cooled solution until turbidity (cloudiness) appears, which indicates the onset of precipitation.
Experimental Protocols & Data Management
Protocol 1: Small-Scale Solvent Screening
Objective: To empirically identify the optimal solvent or solvent pair for the recrystallization of this compound.
Methodology:
-
Place approximately 20-30 mg of the crude compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, hexane/ethyl acetate mixture) dropwise at room temperature, vortexing after each addition.
-
Observation 1 (Room Temp): If the compound dissolves readily at room temperature, the solvent is too effective and will lead to poor yield. Discard this solvent as a single-solvent option, but it may be useful as the primary solvent in a mixed-pair system.
-
For solvents that do not dissolve the compound at room temperature, heat the test tube gently in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Observation 2 (Hot): Note the volume of solvent required. An excessive volume suggests poor solubility and is not ideal.
-
Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observation 3 (Cold): Assess the quantity and quality of the crystals formed. The ideal solvent will produce a large crop of well-defined crystals.
-
Record all observations in a data log.
Data Presentation: Solvent Screening Log
| Trial No. | Solvent(s) & Ratio | Amount of Compound (mg) | Solubility (Room Temp) | Solubility (Hot) | Crystal Appearance & Yield (Cold) | Comments |
| 1 | Isopropanol | ~25 | Insoluble | Soluble | Good crop, fine needles | Promising candidate. |
| 2 | Heptane | ~25 | Insoluble | Insoluble | - | Unsuitable. |
| 3 | Toluene | ~25 | Sparingly Soluble | Soluble | Oiled out initially | Unsuitable alone. |
| 4 | Ethyl Acetate | ~25 | Soluble | - | - | Too soluble. |
| 5 | ... |
Protocol 2: Bulk Recrystallization
Objective: To purify a larger quantity of the crude compound using the optimal solvent identified in Protocol 1.
Methodology:
-
Place the crude this compound into an Erlenmeyer flask (sized so the solvent will fill about half its volume).
-
Add the chosen recrystallization solvent to a separate flask with a few boiling chips and bring it to a gentle boil.
-
Add the hot solvent to the flask containing the crude solid in small portions, swirling after each addition. Keep the solute flask warm on a hot plate.
-
Continue adding hot solvent until the compound is just fully dissolved. Avoid adding a large excess.
-
(Optional Hot Filtration): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature on an insulated surface.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Validation: Determine the melting point and purity (e.g., by HPLC, NMR) of the recrystallized product and compare it to the crude material. A sharp, elevated melting point range indicates successful purification.
Visualization of Workflows
General Recrystallization Workflow
Caption: A generalized workflow for the purification of a solid compound via recrystallization.
Troubleshooting: No Crystal Formation
Caption: A decision tree for troubleshooting experiments where crystallization fails to initiate.
References
- 1. This compound | 28540-51-4 [chemicalbook.com]
- 2. This compound CAS#: 28540-51-4 [m.chemicalbook.com]
- 3. Benzo[b]thiophene-2-carboxaldehyde, 5-chloro- | CymitQuimica [cymitquimica.com]
- 4. 5-Chlorothiophene-2-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Thiophenecarboxaldehyde, 5-chloro- | C5H3ClOS | CID 81700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Troubleshooting low yield in the formylation of 5-chloro-1-benzothiophene
Welcome to the technical support center for the formylation of 5-chloro-1-benzothiophene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this crucial synthetic step. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to enhance your experimental success.
Troubleshooting Guide: Overcoming Low Yields
Low yields in the formylation of 5-chloro-1-benzothiophene can be a significant hurdle. This section provides a systematic approach to identifying and resolving the root causes of this issue.
Q1: My Vilsmeier-Haack formylation of 5-chloro-1-benzothiophene is resulting in a low yield of the desired 3-carbaldehyde. What are the likely causes and how can I improve it?
Low yields in the Vilsmeier-Haack reaction are often traced back to several key factors: the reactivity of the substrate, the integrity of the reagents, and the reaction conditions.[1] 5-Chloro-1-benzothiophene, while possessing an electron-rich thiophene ring, is somewhat deactivated by the electron-withdrawing chloro substituent.
Underlying Causes and Solutions:
-
Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is the active electrophile in this reaction and is highly moisture-sensitive.[1][2]
-
Troubleshooting: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use fresh, anhydrous N,N-dimethylformamide (DMF) and high-purity phosphorus oxychloride (POCl₃).[1] Old DMF can contain dimethylamine, which can consume the Vilsmeier reagent.
-
-
Insufficient Substrate Reactivity: The chloro group on the benzene ring deactivates the molecule, making the electrophilic substitution less favorable compared to unsubstituted benzothiophene.[3][4]
-
Troubleshooting: The reaction temperature is a critical parameter. While some reactions proceed at 0°C, less reactive substrates may require heating.[1][5] Carefully increase the reaction temperature in increments (e.g., from room temperature to 50-80°C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Improper Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent is crucial for optimal conversion.
-
Troubleshooting: A common starting point is to use a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents). You can systematically vary the stoichiometry to find the optimal ratio for your specific setup.
-
Experimental Protocol: Optimized Vilsmeier-Haack Formylation
-
To a stirred solution of 5-chloro-1-benzothiophene (1.0 eq.) in anhydrous DMF (used as both solvent and reagent) at 0°C under an inert atmosphere, add POCl₃ (1.2 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 60°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium acetate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q2: I am observing the formation of multiple products in my formylation reaction. How can I improve the regioselectivity for the 3-position?
The formylation of benzothiophene derivatives typically occurs at the electron-rich 2- or 3-position of the thiophene ring. For 5-chloro-1-benzothiophene, formylation is generally favored at the 3-position due to electronic and steric factors. However, side products can arise from formylation at other positions or from di-formylation.
Factors Influencing Regioselectivity:
-
Electronic Effects: The sulfur atom in the thiophene ring directs electrophilic substitution to the adjacent carbon atoms.
-
Choice of Formylation Reagent: Different formylation methods can exhibit varying degrees of regioselectivity. The Vilsmeier-Haack reaction is generally highly regioselective for the 3-position of benzothiophenes.[6]
Troubleshooting Strategies:
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance regioselectivity by favoring the kinetically controlled product.
-
Alternative Formylation Methods: If the Vilsmeier-Haack reaction continues to yield a mixture of isomers, consider alternative methods such as the Rieche formylation.[7][8]
Workflow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common formylation methods for 5-chloro-1-benzothiophene?
Several methods can be employed for the formylation of electron-rich aromatic compounds like 5-chloro-1-benzothiophene. The most common are:
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | 0°C to 80°C | Mild, high-yielding for electron-rich substrates, good regioselectivity.[9][10] | Sensitive to moisture, may require heating for deactivated substrates.[1] |
| Rieche | Dichloromethyl methyl ether, Lewis acid (e.g., TiCl₄) | 0°C to room temperature | Effective for electron-rich aromatics.[7][8] | Uses hazardous reagents, Lewis acid can be difficult to handle.[11] |
| Duff | Hexamethylenetetramine (HMTA), acid (e.g., TFA) | Elevated temperatures | Useful for ortho-formylation of phenols.[12] | Generally inefficient, requires strongly activating groups.[12] |
For 5-chloro-1-benzothiophene, the Vilsmeier-Haack reaction is generally the most suitable and widely used method.
Q2: How does the chloro substituent at the 5-position influence the formylation reaction?
The chloro group is an electron-withdrawing group via induction but an electron-donating group through resonance. On the benzene ring of benzothiophene, its primary effect is deactivating, making the overall molecule less nucleophilic and therefore less reactive towards electrophilic substitution compared to the parent benzothiophene. However, the formylation still preferentially occurs on the more electron-rich thiophene ring, primarily at the 3-position.
Q3: My starting material is not fully consumed, even after prolonged reaction times. What should I do?
Incomplete conversion is a common issue and can be addressed by:
-
Increasing the Reaction Temperature: As mentioned, a higher temperature can overcome the activation energy barrier for less reactive substrates.[5]
-
Increasing the Amount of Formylating Agent: A higher concentration of the electrophile can drive the reaction to completion. Try increasing the equivalents of the Vilsmeier reagent incrementally.
-
Verifying Reagent Purity: Impurities in the starting material or reagents can inhibit the reaction.[13] Ensure the purity of your 5-chloro-1-benzothiophene and all reagents.
Q4: Are there any specific safety precautions I should take during the formylation of 5-chloro-1-benzothiophene?
Yes, safety is paramount.
-
Vilsmeier-Haack Reaction: POCl₃ is corrosive and reacts violently with water. The Vilsmeier reagent is moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be quenched carefully by slowly adding the reaction mixture to ice.
-
Rieche Formylation: Dichloromethyl methyl ether is a suspected carcinogen. Lewis acids like TiCl₄ are corrosive and react exothermically with moisture. Handle these reagents with extreme caution in a fume hood.
Reaction Mechanism: Vilsmeier-Haack Formylation
The reaction proceeds in two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[2][4]
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. Rieche formylation - Wikipedia [en.wikipedia.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 12. Duff reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Removal of Phosphorus-Based Impurities from Vilsmeier-Haack Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the Vilsmeier-Haack reaction and encounter challenges with phosphorus-based impurities. Here, we provide in-depth, field-tested advice in a direct question-and-answer format to help you troubleshoot and refine your purification strategies.
Part 1: Understanding the Problem
Q1: What are the primary phosphorus-based impurities in a Vilsmeier-Haack reaction, and where do they come from?
A1: The Vilsmeier-Haack reaction typically employs phosphorus oxychloride (POCl₃) to activate N,N-dimethylformamide (DMF), forming the electrophilic Vilsmeier reagent, a chloroiminium ion.[1][2][3] During the reaction and subsequent workup, several phosphorus-based impurities are generated:
-
Unreacted Phosphorus Oxychloride (POCl₃): An excess of POCl₃ is often used to drive the reaction to completion.[4]
-
Phosphoric Acid (H₃PO₄): This is the main byproduct, formed from the vigorous hydrolysis of POCl₃ and its intermediates when water is added during the workup (quenching) step.[1][5][6] The overall hydrolysis reaction is: POCl₃ + 3H₂O → H₃PO₄ + 3HCl.[6][7]
-
Phosphorus Intermediates: Incomplete hydrolysis can lead to metastable intermediates like phosphorodichloridic acid (Cl₂P(O)OH) and pyrophosphoryl chloride.[6][8] These species are also reactive and must be fully hydrolyzed for effective removal.
Q2: Why is the complete removal of these phosphorus impurities so critical?
A2: Residual phosphorus compounds can significantly compromise your research and development efforts:
-
Product Purity: Phosphorus impurities can co-precipitate with the product or interfere with crystallization, leading to inaccurate analytical data (NMR, MS, elemental analysis) and lower purity of the final compound.
-
Downstream Reactivity: Acidic phosphorus residues can interfere with subsequent synthetic steps, poisoning catalysts (e.g., Palladium catalysts in cross-coupling reactions) or causing unwanted side reactions.
-
Regulatory & Safety Concerns: For drug development professionals, elemental impurities are strictly regulated. Failure to remove them can lead to batch rejection and significant delays. Furthermore, reactive phosphorus intermediates can pose safety risks if not properly quenched.[8]
Part 2: Standard Removal Protocols & Methodologies
Q3: What is the standard, step-by-step procedure for quenching a Vilsmeier-Haack reaction and removing phosphorus byproducts?
A3: The most common and effective method is a controlled hydrolytic workup. The key is to manage the highly exothermic reaction between POCl₃ and water safely while ensuring all phosphorus species are converted into water-soluble phosphoric acid.
The recommended best practice is a "reverse quench," where the reaction mixture is added to the quenching solution.[4][8] Never add water or base directly to the bulk reaction mixture, as this can create a localized, violent exotherm.
Here is a detailed, validated protocol:
Experimental Protocol: Controlled Hydrolytic Quench
-
Prepare the Quenching Vessel: In a separate flask, appropriately sized to contain at least 5-10 times the volume of your reaction mixture, prepare a vigorously stirred solution. Two common options are:
-
Option A (Buffered): A solution of aqueous sodium acetate (NaOAc). A concentration of 2-3 M is a good starting point.[3][4]
-
Option B (Iced Water/Base): A slurry of crushed ice and water.[4] Some protocols suggest adding a base like sodium hydroxide (NaOH) to neutralize the generated HCl and H₃PO₄, aiming for a final pH of ~6-8.[4]
-
-
Control the Temperature:
-
For the sodium acetate quench, it is often recommended to pre-warm the solution to 35-40°C. This ensures that the hydrolysis of POCl₃ and its intermediates is immediate and complete, preventing the dangerous accumulation of reactive species that can occur at lower temperatures.[4][8]
-
For an ice/water quench, maintain the temperature below 10°C during the addition.
-
-
Perform the Reverse Quench: Using an addition funnel, add the Vilsmeier-Haack reaction mixture dropwise to the vigorously stirred quenching solution. The rate of addition should be carefully controlled to keep the temperature within the desired range.
-
Age the Mixture: After the addition is complete, allow the mixture to stir for an adequate period (e.g., 30-60 minutes) to ensure complete hydrolysis of all phosphorus species.[8]
-
pH Adjustment & Extraction:
-
Cool the mixture to room temperature.
-
Adjust the pH of the aqueous layer. For most organic products, basifying to pH > 8 with a base like NaOH or sodium carbonate (Na₂CO₃) will ensure the phosphoric acid is fully deprotonated to the highly water-soluble phosphate anion (PO₄³⁻) and your product is in its free base form (if applicable).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (3x) to ensure complete recovery of the product.
-
-
Wash and Dry: Combine the organic extracts and wash them with brine to remove residual water. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to isolate the crude product.
This structured workflow is visualized below.
Figure 1: Standard workflow for quenching and purifying a Vilsmeier-Haack reaction.
Part 3: Troubleshooting Guide
This section addresses specific issues that can arise during the purification process.
Q4: The quenching process is violently exothermic and difficult to control. How can I improve safety?
A4: This is a critical safety issue, often caused by incomplete hydrolysis at low temperatures, leading to a delayed and dangerous runaway reaction.[4][8]
-
Solution 1: Use a Controlled Temperature Quench. Avoid quenching into ice-water (0-5°C) where POCl₃ hydrolysis can be sluggish.[8] Instead, adopt the buffered sodium acetate quench at a controlled 35-40°C.[4][8] This ensures instantaneous and controlled hydrolysis, preventing the buildup of unstable intermediates.[4]
-
Solution 2: Ensure a "Reverse Quench". Always add the reaction mixture to the quenching solution, never the other way around.[4][8] This maintains a dilute concentration of the reactive species in a large volume of quenching medium, allowing for better heat dissipation.
-
Solution 3: Vigorous Stirring. Use mechanical stirring, especially for larger-scale reactions, to ensure efficient mixing and heat transfer.
Q5: An intractable emulsion formed during the aqueous extraction. What should I do?
A5: Emulsions are common when fine particulates are present or when the densities of the aqueous and organic layers are too similar.
-
Solution 1: Add Brine. Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which often helps to break the emulsion.
-
Solution 2: Filtration. If the emulsion is caused by suspended solids, filter the entire mixture through a pad of Celite® (diatomaceous earth). This will remove the particulates that are stabilizing the emulsion.
-
Solution 3: Change the Solvent. If the problem persists, try a different extraction solvent with a significantly different density, such as switching from ethyl acetate to dichloromethane.
Q6: After workup, my NMR still shows phosphorus signals. What are the next steps?
A6: This indicates incomplete removal of phosphoric acid or its organic esters.
-
Solution 1: Re-wash with Base. Dilute the organic layer with your solvent and re-wash several times with a basic solution (e.g., 1M NaOH or saturated Na₂CO₃), followed by a final brine wash. This is often sufficient to remove residual phosphoric acid.
-
Solution 2: Liquid-Liquid Extraction. For more stubborn acidic impurities, solvent-solvent extraction can be employed. This involves transferring the phosphoric acid to an organic phase while impurities remain in the aqueous phase.[9]
-
Solution 3: Column Chromatography. If the impurity is a neutral organophosphate ester (formed if your substrate has a reactive hydroxyl group), purification via silica gel column chromatography is typically required. Use a polar solvent system (e.g., ethyl acetate/hexanes with increasing ethyl acetate polarity) to separate your product from the more polar phosphorus byproduct.
| Problem | Primary Cause | Recommended Solution |
| Uncontrolled Exotherm | Sluggish hydrolysis at low temperature. | Use a controlled quench at 35-40°C with aq. NaOAc.[4][8] |
| Persistent Emulsion | Similar phase densities or particulates. | Add brine to increase aqueous phase density; filter through Celite®. |
| Residual Phosphorus in NMR | Incomplete removal of phosphoric acid. | Re-wash organic layer with 1M NaOH; consider chromatography. |
| Product Precipitation | Product is insoluble in the quench mixture. | Add a co-solvent to dissolve the product before extraction.[8] |
Part 4: Analytical Verification
Q7: How can I definitively confirm that my product is free of phosphorus contaminants?
A7: Relying on ¹H NMR alone is often insufficient. Several highly sensitive analytical techniques should be used for definitive confirmation, especially in a drug development context.
-
³¹P NMR Spectroscopy: This is the most direct and universal method for detecting various forms of phosphorus.[10] A ³¹P NMR spectrum of your final compound should show no signals. The absence of peaks confirms the successful removal of phosphorus-containing species.
-
Inductively Coupled Plasma (ICP-OES or ICP-MS): These are highly sensitive elemental analysis techniques capable of detecting phosphorus at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[10] This is the gold standard for quantifying elemental impurities in pharmaceutical samples.[10]
-
Spectrophotometric Methods: After sample digestion to convert all phosphorus to orthophosphate, colorimetric methods like the Molybdenum Blue method can be used for quantification.[10] In this test, orthophosphate reacts with ammonium molybdate to form a complex that is reduced to a distinct blue color, the intensity of which is proportional to the phosphorus concentration.[10]
Below is a decision tree to guide your troubleshooting process.
Figure 2: Troubleshooting decision tree for phosphorus impurity removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. openchemicalengineeringjournal.com [openchemicalengineeringjournal.com]
- 10. mdpi.com [mdpi.com]
Stability of 5-Chloro-1-benzothiophene-2-carbaldehyde under acidic and basic conditions
Welcome to the technical support resource for 5-Chloro-1-benzothiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and successful application of this compound in your experiments. Our approach is rooted in explaining the "why" behind experimental protocols, providing you with the scientific rationale to anticipate and resolve challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound is a robust aromatic aldehyde, but its stability is primarily influenced by the pH of the reaction or storage medium. The key areas of concern are the aldehyde functional group and, to a lesser extent, the chloro-substituent on the benzothiophene ring.
-
Under Basic Conditions: The aldehyde group is susceptible to the Cannizzaro reaction in the presence of a strong base, as it lacks α-hydrogens.[1][2] This disproportionation reaction results in the formation of 5-chloro-1-benzothiophene-2-methanol and 5-chloro-1-benzothiophene-2-carboxylic acid.[3][4]
-
Under Acidic Conditions: The compound is generally more stable in acidic media. However, prolonged exposure to strong acids, especially in the presence of nucleophilic solvents like alcohols, can lead to the formation of acetals.
-
Nucleophilic Aromatic Substitution: The chloro-substituent may be susceptible to nucleophilic aromatic substitution under certain conditions, particularly with strong nucleophiles and elevated temperatures. The electron-withdrawing nature of the aldehyde group can activate the aromatic ring for such substitutions.[4][5]
Q2: How should I properly store this compound?
To ensure the long-term stability and purity of this compound, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation of the aldehyde group. |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light. |
| Purity | Store as a dry solid | Minimizes hydrolysis and other solvent-mediated degradation. |
Q3: Can I use this compound in a Wittig reaction? What precautions should I take?
Yes, this compound is a suitable substrate for the Wittig reaction to form the corresponding alkene.[6][7] However, the basic conditions often employed in the generation of the phosphorus ylide can potentially trigger the Cannizzaro reaction as a side reaction.
Recommendations:
-
Choice of Base: Use a non-hydroxide base for ylide generation, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK), to minimize the presence of hydroxide ions.
-
Reaction Temperature: Perform the ylide formation at low temperatures (e.g., 0°C to -78°C) and add the aldehyde slowly to control the reaction and minimize side reactions.
-
One-Pot Procedures: Consider one-pot Wittig protocols that utilize milder bases like potassium carbonate or sodium bicarbonate, which are less likely to promote the Cannizzaro reaction.[7]
Q4: I am planning a reductive amination. What are the optimal conditions?
Reductive amination is a common application for this aldehyde. The key is to manage the reaction conditions to favor imine formation and subsequent reduction without causing degradation of the starting material.
Recommended Protocol:
-
Imine Formation: Dissolve this compound and the desired amine (1.0-1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF)). The addition of a dehydrating agent, such as magnesium sulfate (MgSO₄) or molecular sieves, can drive the equilibrium towards imine formation.
-
Reduction: After a suitable period for imine formation (monitor by TLC or LC-MS), add a mild reducing agent. Sodium triacetoxyborohydride (STAB) is often the preferred choice as it is less basic and more selective for imines over aldehydes.[8][9] Sodium cyanoborohydride (NaBH₃CN) can also be used, typically in a slightly acidic medium to promote imine formation and reduction.
Avoid strong bases and high temperatures to prevent the Cannizzaro reaction.
Troubleshooting Guide
Problem 1: My reaction mixture is showing two new major spots on TLC/HPLC after a base-catalyzed reaction.
-
Probable Cause: You are likely observing the products of the Cannizzaro reaction: 5-chloro-1-benzothiophene-2-methanol and 5-chloro-1-benzothiophene-2-carboxylic acid.[1][3] This occurs when the aldehyde is exposed to strong hydroxide bases.
-
Solution:
-
Confirm Identity: Isolate the byproducts and characterize them by NMR and Mass Spectrometry. The alcohol will show a characteristic benzylic CH₂ signal in the ¹H NMR, and the carboxylic acid will have a broad OH peak and a distinct carbonyl stretch in the IR spectrum.
-
Modify Reaction Conditions:
-
If possible, switch to a non-hydroxide base.
-
Lower the reaction temperature.
-
Reduce the concentration of the base.
-
Decrease the reaction time.
-
-
-
Preventative Workflow for Base-Mediated Reactions:
Caption: Decision workflow for base selection.
Problem 2: I am observing a loss of the chlorine signal in the mass spectrum of my product after a reaction with a strong nucleophile.
-
Probable Cause: Nucleophilic aromatic substitution (SNAr) may have occurred, where the chloro group is displaced by the nucleophile.[4][5] The aldehyde group is electron-withdrawing, which activates the ring for this type of reaction, especially at the para position relative to the aldehyde.
-
Solution:
-
Reaction Conditions: Avoid using highly nucleophilic reagents in combination with high temperatures.
-
Protecting Groups: If the aldehyde is not the reactive site, consider protecting it as an acetal to reduce its electron-withdrawing effect, thus deactivating the ring towards SNAr. The acetal can be removed under acidic conditions upon completion of the desired reaction.
-
-
SNAr Avoidance Strategy:
Caption: Strategy to mitigate SNAr.
Problem 3: My NMR spectrum shows a complex mixture after purification, and the aldehyde proton signal is diminished or absent.
-
Probable Cause: If the compound has been exposed to air and light for extended periods, oxidation of the aldehyde to the carboxylic acid may have occurred. Aldehydes can be sensitive to air oxidation.[10]
-
Solution:
-
Storage: Always store the compound under an inert atmosphere and protected from light.
-
Handling: When weighing and handling, minimize exposure to air. Use freshly opened or properly stored material for reactions.
-
Analytical Verification: Use HPLC to check the purity of the starting material before use. A typical HPLC method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water, with a small amount of acid like phosphoric or formic acid for better peak shape.[11][12]
-
Experimental Protocols
Protocol 1: Stability Test under Basic Conditions
This protocol is designed to assess the stability of this compound to basic conditions and to identify potential degradation products.
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a 1 M aqueous solution of sodium hydroxide.
-
-
Reaction Setup:
-
In a vial, mix 1 mL of the aldehyde stock solution with 1 mL of the 1 M NaOH solution.
-
In a control vial, mix 1 mL of the aldehyde stock solution with 1 mL of deionized water.
-
-
Incubation and Sampling:
-
Stir both vials at room temperature.
-
At time points of 0, 1, 4, and 24 hours, withdraw a 100 µL aliquot from each vial.
-
Quench the reaction by neutralizing the aliquot with 10 µL of 1 M HCl.
-
-
Analysis:
-
Analyze the quenched samples by HPLC-UV or LC-MS to monitor the disappearance of the starting material and the appearance of new peaks.
-
Compare the chromatograms of the basic solution to the control to identify degradation products.
-
Protocol 2: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
References
- 1. A novel acylative ring cleavage of benzothieno[3,2-b]pyran-4-ols: application to the synthesis of dibenzothiophenes and fused-ring derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. beyondbenign.org [beyondbenign.org]
- 7. sciepub.com [sciepub.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 5-Chloro-1-benzothiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge
5-Chloro-1-benzothiophene-2-carbaldehyde is a heterocyclic aromatic aldehyde with significant applications as a building block in medicinal chemistry and materials science.[1][2] Its purity is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of downstream products. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for assessing the purity of such compounds due to its high resolution and sensitivity.[3][4] This guide will compare and contrast potential reversed-phase HPLC (RP-HPLC) methods, offering a scientifically grounded starting point for method development and validation.
Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior
This compound is a moderately polar, aromatic compound. Its chromatographic behavior is primarily governed by the hydrophobic benzothiophene core, with contributions from the polar carbaldehyde and chloro substituents. In reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, this compound is expected to exhibit good retention.[5][6] The presence of the benzothiophene chromophore suggests strong UV absorbance, making UV detection a suitable choice.[7][8][9]
Comparative Analysis of HPLC Methodologies
A robust HPLC method for purity analysis must be able to separate the main component from potential process-related impurities and degradation products. The following sections compare key chromatographic parameters and their impact on the separation of this compound.
Stationary Phase Selection: A Tale of Two Columns
The choice of stationary phase is critical for achieving optimal separation. For aromatic compounds like this compound, C18 and Phenyl-Hexyl columns are two excellent, yet distinct, options.
| Stationary Phase | Mechanism of Separation | Advantages for Target Analyte | Potential Disadvantages |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions.[5] | High hydrophobicity leads to strong retention of the benzothiophene core. A versatile and widely used stationary phase. | May not provide sufficient selectivity for structurally similar aromatic impurities. |
| Phenyl-Hexyl | Mixed-mode interactions: hydrophobic and π-π interactions.[10] | The phenyl groups on the stationary phase can engage in π-π stacking with the aromatic ring of the analyte and its impurities, offering unique selectivity for aromatic compounds.[10] | May exhibit different retention characteristics with varying mobile phase compositions. |
Recommendation: For initial method development, a C18 column is a reliable starting point due to its broad applicability.[5] However, if co-elution of impurities is observed, a Phenyl-Hexyl column should be evaluated for its alternative selectivity.
Mobile Phase Optimization: The Elution Power Play
The mobile phase composition dictates the retention time and resolution of the separation. A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for purity analysis to ensure the elution of both polar and non-polar impurities.
Comparison of Organic Modifiers:
-
Acetonitrile (ACN): Offers lower viscosity and UV transparency at lower wavelengths. It is a strong organic modifier, leading to shorter retention times.
-
Methanol (MeOH): Has a higher viscosity and UV cutoff. It is a weaker organic modifier, resulting in longer retention times but can sometimes offer different selectivity compared to acetonitrile.[5]
Proposed Mobile Phase Systems:
| System | Composition | Rationale |
| System A | Mobile Phase A: Water with 0.1% Formic AcidMobile Phase B: Acetonitrile with 0.1% Formic Acid | Formic acid is a common mobile phase additive that improves peak shape by suppressing the ionization of silanol groups on the stationary phase. This system is compatible with mass spectrometry (MS) detection if further characterization of impurities is required. |
| System B | Mobile Phase A: Water with 0.1% Phosphoric AcidMobile Phase B: Methanol with 0.1% Phosphoric Acid | Phosphoric acid provides a more acidic mobile phase, which can be beneficial for the peak shape of certain acidic or basic impurities. The use of methanol can provide alternative selectivity.[11] |
Recommendation: Begin with System A (Water/Acetonitrile with 0.1% Formic Acid) due to its versatility and MS compatibility. A generic gradient of 5% to 95% Acetonitrile over 20-30 minutes is a good starting point.
Detection Wavelength: Maximizing Sensitivity
The choice of detection wavelength is crucial for achieving the best signal-to-noise ratio for the main peak and any potential impurities. The UV spectrum of benzothiophene derivatives typically shows strong absorbance between 230-300 nm.[12][13]
Experimental Approach:
-
Inject a standard solution of this compound.
-
Acquire the UV spectrum using a Photo Diode Array (PDA) detector.
-
Select the wavelength of maximum absorbance (λmax) for quantification of the main peak.
-
Also, monitor at a lower, more universal wavelength (e.g., 220 nm) to ensure the detection of impurities that may have different chromophores.
Expected λmax: Based on the benzothiophene structure, a λmax in the range of 250-280 nm is anticipated.
Proposed Stability-Indicating HPLC Method
To ensure the method can detect degradation products, forced degradation studies are essential.[14][15] This involves subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light.[4][16] The developed HPLC method should be able to separate the intact drug from all significant degradation products.
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours. Dissolve in the solvent before analysis.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours. Dissolve in the solvent before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
dot graph TD { A[Start: this compound] --> B{Forced Degradation}; B --> C[Acid Stress]; B --> D[Base Stress]; B --> E[Oxidative Stress]; B --> F[Thermal Stress]; B --> G[Photolytic Stress]; subgraph HPLC Analysis C --> H; D --> H; E --> H; F --> H; G --> H[Inject into HPLC System]; end H --> I{Data Acquisition & Peak Purity Assessment}; I --> J[Method Validation];
}
Caption: Workflow for Forced Degradation Study.
Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Alternative Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Phosphoric Acid in Methanol |
| Gradient | 5% B to 95% B in 25 min, hold for 5 min, return to 5% B in 1 min, equilibrate for 4 min | Adjust based on initial results |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 30°C | |
| Injection Volume | 10 µL | |
| Detection | PDA at 254 nm and 220 nm |
Method Validation: Ensuring Trustworthiness
Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[17][18][19] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][19] Forced degradation studies are a key part of demonstrating specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
dot graph G { layout=neato; node [shape=box, style="filled", fontname="Helvetica", margin=0.2]; edge [fontname="Helvetica"];
}
Caption: Key Pillars of HPLC Method Validation.
Conclusion
The purity analysis of this compound by HPLC requires a systematic approach to method development and validation. This guide has provided a comparative analysis of key chromatographic parameters and a scientifically sound starting point for developing a robust, stability-indicating method. By understanding the interplay between the stationary phase, mobile phase, and detection parameters, researchers can confidently develop and validate an HPLC method that ensures the quality and consistency of this important chemical intermediate.
References
- 1. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. pp.bme.hu [pp.bme.hu]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. onyxipca.com [onyxipca.com]
- 16. benchchem.com [benchchem.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
- 19. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Guide to the Definitive Structural Elucidation of 5-Chloro-1-benzothiophene-2-carbaldehyde: An X-ray Crystallography-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates function, reactivity, and interaction with biological targets. For novel compounds such as 5-Chloro-1-benzothiophene-2-carbaldehyde, an emerging building block in pharmaceutical development, unambiguous structural confirmation is not merely a formality but a foundational pillar of any research endeavor. While a multitude of analytical techniques can provide structural clues, single-crystal X-ray diffraction (SCXRD) remains the gold standard, offering an unassailable, high-resolution depiction of molecular architecture.[1][2][3]
This guide provides a comprehensive framework for the structural confirmation of this compound. While a specific crystal structure for this exact molecule is not yet publicly deposited, we will leverage crystallographic data from closely related halogenated benzothiophenes to illustrate the principles, experimental workflow, and comparative power of X-ray crystallography. We will explore the causality behind experimental choices, from synthesis and crystal growth to data analysis, and objectively compare the definitive insights from SCXRD with the inferential data provided by other common analytical techniques.
The Imperative for Unambiguous Structure: Why X-ray Crystallography?
Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal. They provide critical information about the connectivity, functional groups, and mass of a molecule.[4][5] However, they often fall short of providing an absolute, three-dimensional structure, especially in cases of complex stereochemistry or unforeseen molecular arrangements. X-ray crystallography transcends these limitations by directly mapping electron density, revealing precise bond lengths, bond angles, and intermolecular interactions within a crystalline lattice.[1][2] This technique is particularly crucial for:
-
Absolute Stereochemical Assignment: Unequivocally determining the spatial orientation of atoms.[3][6]
-
Conformational Analysis: Revealing the preferred three-dimensional shape of the molecule in the solid state.
-
Intermolecular Interactions: Elucidating non-covalent forces such as hydrogen bonds, halogen bonds, and π–π stacking, which are critical for crystal packing and understanding solid-state properties.[2]
Experimental Workflow: From Powder to Structure
The path from a synthesized powder to a refined crystal structure is a multi-step process that demands careful planning and execution. Each stage presents its own challenges and requires informed decision-making.
Part 1: Synthesis and Purification
The synthesis of the benzothiophene core is a well-established field in heterocyclic chemistry.[4] For the target molecule, a potential route could involve the formylation of 5-chloro-1-benzothiophene. An analogous, high-yield synthesis of the parent benzo[b]thiophene-2-carbaldehyde has been reported via a one-pot reaction of methylthiobenzene with butyllithium and DMF.[7][8]
Crucial Insight: The success of crystallization is heavily dependent on the purity of the compound. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Therefore, rigorous purification, often involving column chromatography followed by a preliminary recrystallization, is a non-negotiable step.
Part 2: The Art and Science of Crystal Growth
Obtaining a single crystal suitable for diffraction—typically 0.1-0.3 mm in each dimension, with sharp edges and no visible defects—is often the most significant bottleneck in the process.[2][3][6] Several classical methods are employed, each relying on slowly achieving a state of supersaturation.
Step-by-Step Protocol for Vapor Diffusion (Hanging Drop Method):
-
Preparation: Dissolve 2-5 mg of purified this compound in a small volume (20-50 µL) of a "good" solvent (e.g., acetone, ethyl acetate) in which it is readily soluble.
-
Setup: Place this solution as a droplet on a siliconized glass coverslip. In a sealed well of a crystallization plate, add 0.5-1.0 mL of a "poor" solvent (an antisolvent, e.g., hexane, methanol) in which the compound is sparingly soluble. The "good" and "poor" solvents must be miscible.[9]
-
Incubation: Invert the coverslip and seal the well. The vapor of the more volatile "good" solvent will slowly diffuse out of the droplet, while the vapor from the antisolvent in the reservoir diffuses in.[9]
-
Crystallization: This slow change in solvent composition gradually reduces the solubility of the compound in the droplet, leading to supersaturation and, ideally, the formation of well-ordered crystals over several days to weeks.
Table 1: Common Crystallization Techniques for Small Organic Molecules
| Method | Principle | Advantages | Disadvantages |
| Slow Evaporation | A solution of the compound is left open to the atmosphere, allowing the solvent to evaporate slowly, thus increasing the concentration.[6][9] | Simple setup; effective for many compounds. | Can lead to rapid crystallization and poor quality crystals if evaporation is too fast. |
| Vapor Diffusion | A solution of the compound is equilibrated against a reservoir of a solvent in which the compound is less soluble (antisolvent).[9] | Excellent control over the rate of crystallization; requires very small amounts of sample.[6] | Requires careful selection of solvent/antisolvent pairs. |
| Antisolvent Diffusion | A solution of the compound is carefully layered with a miscible antisolvent. Crystallization occurs at the interface.[9] | Can produce high-quality crystals; useful for heat-sensitive materials.[9] | Can be difficult to set up without disturbing the interface. |
Recent advancements also include "host-aided" techniques, where molecules are crystallized within a porous metal-organic framework (MOF), and high-throughput under-oil approaches that allow for extensive screening with minimal material.[2][3][6]
Part 3: X-ray Diffraction and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The instrument rotates the crystal through various orientations, collecting the diffraction pattern—a series of spots of varying intensity. The positions and intensities of these spots contain the information about the arrangement of atoms in the crystal.
This raw data is then processed to solve and refine the crystal structure using specialized software (e.g., SHELXS, Olex2). The process involves:
-
Solving the Phase Problem: Initial phases are determined, typically through direct methods, to generate an initial electron density map.
-
Model Building: Atoms are fitted into the electron density map to build an initial molecular model.
-
Refinement: The positions and displacement parameters of the atoms are adjusted through a least-squares process to achieve the best possible fit between the observed diffraction data and the data calculated from the model.
The final output is a Crystallographic Information File (CIF), which contains all the atomic coordinates, bond lengths, angles, and other essential crystallographic parameters.
Comparative Analysis: What Other Techniques Reveal
To appreciate the definitive nature of X-ray crystallography, it is instructive to compare it with other common analytical methods that would be used to characterize this compound.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[1][2] | Unambiguous and definitive structural determination.[1] | Requires a high-quality single crystal, which can be difficult to obtain.[3][6] |
| NMR Spectroscopy | Carbon-hydrogen framework, connectivity through bonds (COSY, HMBC), and spatial proximity (NOESY).[5][10] | Provides detailed information about the molecular skeleton in solution. | Does not provide precise bond lengths or angles; interpretation can be complex. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, confirming molecular formula.[4][10][11] | High sensitivity; requires very little sample. | Provides no information on connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C-Cl, aromatic C-H).[4][5] | Fast and simple method for functional group identification. | Provides limited information on the overall molecular structure. |
For this compound, one would expect the following spectroscopic signatures:
-
¹H NMR: Signals in the aromatic region (7-8 ppm) for the benzothiophene protons and a distinct singlet for the aldehyde proton (~10 ppm).[10]
-
¹³C NMR: Resonances for the nine carbon atoms, including a downfield signal for the aldehyde carbonyl carbon (>180 ppm).[10]
-
IR Spectroscopy: A strong absorption band around 1670-1700 cm⁻¹ corresponding to the aldehyde C=O stretch.[4]
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of C₉H₅ClOS, along with a characteristic isotopic pattern for the presence of one chlorine atom.[11]
While these techniques collectively build a strong case for the proposed structure, only X-ray crystallography can confirm it with absolute certainty, revealing the planarity of the fused ring system and the precise orientation of the chloro and carbaldehyde substituents. In analogous halogenated benzothiophenes, crystal structures have revealed key intermolecular interactions, such as halogen bonding and π-stacking, which govern their solid-state properties and would be entirely missed by spectroscopic methods alone.[2]
Conclusion
The structural confirmation of a novel molecule like this compound is a critical step in its development pathway. While spectroscopic methods provide essential pieces of the puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive and high-resolution picture of the molecular reality. It transforms a two-dimensional chemical drawing into a three-dimensional entity, complete with precise atomic positions, bond parameters, and the subtle intermolecular forces that dictate its behavior in the solid state. For any research program relying on this compound, the investment in obtaining a crystal structure is an investment in certainty, scientific rigor, and the accelerated discovery of its potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Halogen and Hydrogen Bonding Benzothiophene Diol Derivatives: A Study Using ab initio Calculations and X-Ray Crystal Structure Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 28540-51-4|5-Chlorobenzo[b]thiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. This compound | 28540-51-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structures of 3-halo-2-organochalcogenylbenzo[b]chalcogenophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Thiophenecarboxaldehyde, 5-chloro- | C5H3ClOS | CID 81700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. Halogenated Benzothiophenes | CymitQuimica [cymitquimica.com]
A Comparative Guide to the Reactivity of 5-Chloro- and 5-Bromo-1-Benzothiophene-2-carbaldehyde
Introduction
In the landscape of medicinal chemistry and materials science, halogenated benzothiophene scaffolds are of paramount importance, serving as key building blocks for a diverse array of biologically active molecules and functional organic materials. Among these, 5-chloro-1-benzothiophene-2-carbaldehyde and 5-bromo-1-benzothiophene-2-carbaldehyde are two common intermediates. The choice between a chloro or bromo substituent at the 5-position can significantly influence the reactivity of the aldehyde functional group, impacting reaction yields, rates, and even mechanistic pathways. This guide provides an in-depth comparative analysis of the reactivity of these two compounds, supported by theoretical principles and illustrative experimental protocols, to aid researchers in making informed decisions for their synthetic strategies.
Electronic and Steric Landscape: A Theoretical Overview
The reactivity of the aldehyde group in these compounds is primarily governed by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by the electronic effects of the substituent at the 5-position of the benzothiophene ring system. Both chlorine and bromine are halogens and thus exert a combination of two opposing electronic effects: a deactivating inductive effect (-I) and an activating resonance effect (+R).
-
Inductive Effect (-I): Due to their high electronegativity, both chlorine and bromine withdraw electron density from the aromatic ring through the sigma bond network. This electron withdrawal increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. Bromine is slightly less electronegative than chlorine, and therefore, its inductive electron-withdrawing effect is marginally weaker.
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system. This electron donation partially counteracts the inductive effect. The resonance effect is generally weaker for halogens compared to other activating groups.
The net electronic effect of the halogen is a combination of these two opposing forces. For both chlorine and bromine, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution but an enhancement of the electrophilicity of the aldehyde group. The subtle difference in the balance of these effects between chlorine and bromine is key to understanding their differential reactivity.
-
Steric Factors: In terms of steric hindrance, the bromine atom is larger than the chlorine atom. However, given that the substitution is at the 5-position, which is remote from the aldehyde group at the 2-position, the direct steric impact on the approach of a nucleophile to the carbonyl carbon is generally considered minimal.
Comparative Reactivity in Key Transformations
While direct, side-by-side kinetic studies comparing the reactivity of 5-chloro- and 5-bromo-1-benzothiophene-2-carbaldehyde are not extensively reported in the literature, we can infer their relative reactivity by examining their behavior in common aldehyde transformations.
Nucleophilic Addition Reactions
Nucleophilic addition is the archetypal reaction of aldehydes. The rate of this reaction is directly proportional to the electrophilicity of the carbonyl carbon.
A Comparative Guide to the Biological Activity of 5-Chloro-1-benzothiophene-2-carbaldehyde Derivatives
Introduction: The Versatile Scaffold of 5-Chloro-1-benzothiophene-2-carbaldehyde
In the landscape of medicinal chemistry, the benzothiophene nucleus stands out as a privileged scaffold, consistently appearing in a multitude of biologically active compounds.[1][2] Its structural rigidity, lipophilicity, and ability to engage in various intermolecular interactions make it an attractive starting point for the design of novel therapeutic agents. The introduction of a chlorine atom at the 5-position and a carbaldehyde group at the 2-position of the benzothiophene ring system creates a particularly versatile building block: this compound. This strategic functionalization provides a reactive handle for the synthesis of a diverse array of derivatives, each with the potential for unique pharmacological profiles. This guide offers a comparative analysis of the biological activities of various derivatives synthesized from this core scaffold, providing researchers and drug development professionals with a comprehensive overview of the current state of knowledge, supported by experimental data and detailed protocols.
Anticancer Activity: A Multifaceted Approach to Targeting Malignancies
Derivatives of this compound have demonstrated significant potential as anticancer agents, with different classes of compounds exhibiting distinct mechanisms of action. This section will compare the cytotoxic profiles of pyrazole, chalcone, and other heterocyclic derivatives.
A significant mechanism of action for some benzothiophene derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic catastrophe and cell death.[3][4] Other derivatives have been shown to act as multi-kinase inhibitors, targeting enzymes like Dyrk1A, Dyrk1B, and Clk1 which are often overexpressed in various cancers.[5] Furthermore, some benzothiophene compounds induce apoptosis by activating pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53.[6]
Comparative Cytotoxicity Data
The following table summarizes the reported in vitro anticancer activities of various derivatives, highlighting their potency against different cancer cell lines.
| Derivative Class | Specific Compound/Modification | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Pyrazole | Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-methanone | HepG-2 (Liver) | 3.57 | [7] |
| Pyrazole | 5-alkylated selanyl-1H-pyrazole derivative | HepG2 (Liver) | 13.85 - 15.98 | [1] |
| Pyrazole-Carboxamide | N/A | Various | Promising cytotoxicity | [8] |
| Fused Pyrazole | Pyrazolo[3,4-b]pyridine derivative | HeLa (Cervical) | 2.59 | [9] |
| Fused Pyrazole | Pyrazolo[3,4-b]pyridine derivative | HCT-116 (Colon) | 1.98 | [9] |
| Chalcone | Chlorothiophene-based chalcone (C6) | WiDr (Colorectal) | 0.45 µg/mL | [10] |
| Benzothiophene Acrylonitrile | Analog 6 | Prostate Cancer Cells | Potent | [3] |
| 5-Hydroxybenzothiophene | Hydrazide derivative 16b | U87MG (Glioblastoma) | 7.2 | [5][11] |
Note: Direct comparison is challenging due to variations in the specific benzothiophene core and the cell lines tested. However, the data indicates that pyrazole and chalcone derivatives, in particular, exhibit potent anticancer activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic activity of synthesized compounds against a cancer cell line.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathway: Tubulin Polymerization Inhibition
The following diagram illustrates the mechanism by which certain benzothiophene derivatives inhibit cancer cell proliferation by targeting tubulin.
Caption: Inhibition of tubulin polymerization by benzothiophene derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbes necessitates the development of novel antimicrobial agents. Derivatives of this compound, particularly Schiff bases and pyrazoles, have shown promising activity against a range of bacteria and fungi.
Comparative Antimicrobial Susceptibility
The following table presents the Minimum Inhibitory Concentration (MIC) values of various derivatives against representative bacterial and fungal strains.
| Derivative Class | Specific Compound/Modification | Microorganism | MIC (µg/mL) | Reference |
| Schiff Base | Thiophene-2-Carboxaldehyde derivative | Staphylococcus aureus | >3 - 200 | [12][13] |
| Schiff Base | Thiophene-2-Carboxaldehyde derivative | Escherichia coli | 3.0 - 200 | [12][13] |
| Schiff Base | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | E. coli | 1.6 | [14] |
| Schiff Base | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | S. aureus | 3.4 | [14] |
| Tetrahydrobenzothiophene | Compound 3b | E. coli | 1.11 (µM) | [15] |
| Tetrahydrobenzothiophene | Compound 3b | P. aeruginosa | 1.00 (µM) | [15] |
| Benzothiophene-Indole Hybrid | Compound 3d | MRSA | 0.75 | [16] |
Note: The data suggests that Schiff base and tetrahydrobenzothiophene derivatives are particularly effective against both Gram-positive and Gram-negative bacteria. The indole hybrids show remarkable potency against resistant strains.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth and adjust its turbidity to match the 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow: Synthesis of Schiff Base Derivatives
This diagram illustrates a general workflow for the synthesis of Schiff base derivatives from this compound.
Caption: General workflow for the synthesis of Schiff base derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Benzothiophene derivatives, particularly those incorporating a pyrazole moiety, have been investigated for their anti-inflammatory properties.[6] These compounds often exert their effects by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Comparative Anti-inflammatory Activity
While specific data for this compound derivatives is limited in the provided search results, the broader class of benzothiophene and pyrazole derivatives shows significant potential. For instance, some pyrazole derivatives exhibit potent COX-2 inhibition, a key target for anti-inflammatory drugs.[17]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory action of these derivatives is often attributed to their ability to suppress the production of pro-inflammatory mediators. For example, some benzothiophene derivatives have been shown to reduce nitric oxide (NO) production and downregulate the expression of pro-inflammatory genes like COX-2, iNOS, TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[6]
Signaling Pathway: Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a critical regulator of inflammation. The following diagram illustrates how benzothiophene derivatives may inhibit this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
Derivatives of this compound represent a rich source of biologically active molecules with demonstrated potential in anticancer, antimicrobial, and anti-inflammatory applications. The comparative analysis presented in this guide highlights the versatility of this scaffold, where the introduction of different heterocyclic moieties such as pyrazoles and Schiff bases, as well as modifications like chalcone formation, can lead to compounds with distinct and potent pharmacological profiles.
Future research should focus on a more systematic and direct comparative evaluation of these different classes of derivatives synthesized from the same this compound core. This will enable a more precise understanding of structure-activity relationships and facilitate the rational design of more potent and selective therapeutic agents. Furthermore, in-depth mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds, which will be instrumental in their further development as clinical candidates. The detailed experimental protocols provided herein serve as a valuable resource for researchers embarking on the synthesis and biological evaluation of this promising class of compounds.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oiccpress.com [oiccpress.com]
- 7. srrjournals.com [srrjournals.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 10. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 11. tandfonline.com [tandfonline.com]
- 12. mediresonline.org [mediresonline.org]
- 13. Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 14. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Benzothiophene-2-carbaldehydes
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzothiophene scaffold is a cornerstone, prized for its versatile biological activities and unique electronic properties. The introduction of a carbaldehyde group at the 2-position further enhances its utility as a synthetic intermediate for a diverse array of more complex molecules. The strategic placement of various substituents on the benzothiophene ring system allows for the fine-tuning of the molecule's steric and electronic characteristics, which in turn profoundly influences its reactivity and spectroscopic signature.
This guide provides a comprehensive spectroscopic comparison of a series of substituted benzothiophene-2-carbaldehydes, offering insights into how different functional groups modulate their UV-Vis, IR, and NMR spectral properties. We will delve into the causality behind these spectroscopic shifts, supported by experimental data, and provide detailed protocols for their synthesis and characterization.
The Influence of Substituents on the Electronic Architecture
The electronic nature of the substituent on the benzothiophene ring dictates the electron density distribution across the conjugated system. Electron-donating groups (EDGs) increase the electron density, while electron-withdrawing groups (EWGs) decrease it. These perturbations directly impact the energy levels of the molecular orbitals, leading to predictable shifts in the spectroscopic data.
A Comparative Guide to the Analytical Quantification of 5-Chloro-1-benzothiophene-2-carbaldehyde
For researchers, scientists, and drug development professionals engaged in the synthesis and application of benzothiophene derivatives, the accurate and precise quantification of key intermediates like 5-Chloro-1-benzothiophene-2-carbaldehyde is paramount. This heterocyclic aldehyde is a critical building block in the development of various pharmacologically active agents. Consequently, robust analytical methods are essential for ensuring the purity, stability, and overall quality of synthetic pathways and final products.
This guide provides an in-depth comparison of potential analytical methodologies for this compound, offering insights into the rationale behind experimental choices. While validated methods for this specific analyte are not extensively documented in publicly available literature, this document extrapolates from established analytical principles for analogous compounds, such as chlorinated aromatics and other thiophene derivatives, to propose reliable and scientifically sound analytical strategies. The methods discussed are grounded in the principles of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a comprehensive overview of their respective strengths and considerations.
The Analytical Challenge: Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to selecting and optimizing an appropriate analytical method. The molecule possesses a fused aromatic ring system, a reactive aldehyde group, and a chlorine substituent. These features dictate its solubility, volatility, and chromatographic behavior. The presence of the benzothiophene core suggests strong UV absorbance, making UV-based detection a viable option.[1][2][3] The chlorine atom introduces polarity and a specific isotopic signature that can be leveraged in mass spectrometry.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and applicability to a wide range of compounds.[4] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point, given the compound's predominantly nonpolar structure.
The Rationale for RP-HPLC
RP-HPLC separates analytes based on their hydrophobicity. A nonpolar stationary phase (typically C18-silica) is used in conjunction with a polar mobile phase.[5] Less polar compounds, like our target analyte, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities. This methodology is highly effective for the analysis of aromatic and heterocyclic compounds.[6][7]
Proposed HPLC-UV Protocol
This protocol is a robust starting point for the quantification of this compound and should be validated according to ICH guidelines.[4][8][9]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A column with low silanol activity is recommended to minimize peak tailing for the aldehyde.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: Linear gradient from 50% to 90% B
-
15-18 min: Hold at 90% B
-
18-18.1 min: Linear gradient from 90% to 50% B
-
18.1-25 min: Re-equilibration at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm. A DAD can be used to assess peak purity and identify the optimal detection wavelength based on the UV spectrum of the analyte.[10]
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. Further dilute with the initial mobile phase composition (50:50 ACN:Water) to the desired concentration for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Specificity
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[11] Given that this compound has a moderate molecular weight, GC analysis is a feasible alternative to HPLC, particularly when coupled with a mass spectrometer for definitive identification.
The Rationale for GC-MS
The primary advantage of GC-MS is its high specificity. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio information, which can be used to identify the compound unequivocally. This is particularly useful for impurity profiling and for samples in complex matrices. The presence of chlorine in the molecule will produce a characteristic isotopic pattern (M+2 peak) in the mass spectrum, further aiding in its identification. For chlorinated hydrocarbons, a DB-624 or a similar mid-polarity column is often a good choice.[12] An electron capture detector (ECD) is also highly sensitive to halogenated compounds and could be considered for trace-level analysis.[11][13]
Proposed GC-MS Protocol
This protocol is designed for the sensitive and specific analysis of this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
Chromatographic Conditions:
-
Column: DB-17ms or a similar mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[14]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-300
Method Comparison: HPLC-UV vs. GC-MS
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and boiling point in a gaseous mobile phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Can be more complex, may require derivatization for non-volatile compounds (not necessary for the target analyte). |
| Detection | UV absorbance, providing quantitative data. Diode array detection allows for spectral analysis. | Mass-to-charge ratio, providing structural information and high specificity. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | Excellent, especially with selected ion monitoring (SIM), reaching pg levels. |
| Quantification | Highly accurate and precise with external or internal standards. | Accurate and precise, with the added benefit of isotopic dilution techniques for higher accuracy. |
| Cost & Complexity | Generally lower initial cost and less complex to operate and maintain. | Higher initial cost and requires more expertise for operation and data interpretation. |
Visualizing the Analytical Workflow
A clear understanding of the analytical workflow is crucial for successful implementation.
Caption: Proposed workflow for the HPLC-UV analysis of this compound.
Caption: Proposed workflow for the GC-MS analysis of this compound.
Validation: The Key to Trustworthy Results
Regardless of the chosen method, validation is a critical step to ensure the reliability of the analytical data. According to the International Council for Harmonisation (ICH) guidelines, a validation protocol should address the following parameters:[5][8][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing placebo samples and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is often determined by spike recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis. For routine quality control, purity assessment, and quantification in well-defined matrices, the proposed HPLC-UV method offers a balance of performance, cost-effectiveness, and ease of use. For applications requiring higher specificity, such as impurity identification, trace-level analysis, or analysis in complex matrices, the GC-MS method is the superior choice.
Both proposed methods are based on sound analytical principles and provide a solid foundation for the development of a fully validated analytical procedure. It is imperative that any method development be followed by a rigorous validation study to ensure the integrity and reliability of the generated data, thereby supporting the advancement of research and development in the pharmaceutical sciences.
References
- 1. Use of benzothiophene ring to improve the photovoltaic efficacy of cyanopyridinone-based organic chromophores: a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. actascientific.com [actascientific.com]
- 6. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vitro Profiling of Novel 5-Chloro-1-benzothiophene-2-carbaldehyde Derivatives
Introduction: The 5-Chloro-1-benzothiophene-2-carbaldehyde Scaffold - A Privileged Starting Point in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a journey of molecular exploration. The this compound scaffold represents a promising starting point in this journey. Its inherent structural features, a fusion of a benzene and a thiophene ring with a reactive aldehyde group, provide a versatile platform for the synthesis of a diverse library of compounds.[1] Historical and recent data on benzothiophene derivatives have highlighted their potential across a spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory functions.[2][3]
This guide provides an in-depth technical comparison of key in vitro assays crucial for the initial characterization and prioritization of novel compounds derived from this scaffold. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to guide your research and development efforts. Our focus is on establishing self-validating systems to ensure the trustworthiness and reproducibility of your findings.
Part 1: Anticancer Activity Assessment - A Multi-pronged Approach
The potential for benzothiophene derivatives to act as anticancer agents is a significant area of investigation.[4][5] A comprehensive in vitro assessment should not only quantify cytotoxicity but also begin to elucidate the mechanism of action.
Primary Cytotoxicity Screening: The MTT Assay
The initial step in assessing anticancer potential is to determine a compound's ability to inhibit cell proliferation or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[4] Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[4] The intensity of the purple color is directly proportional to the number of viable cells.
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derived from this compound) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Compound ID | Derivative Type | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) |
| BT-H1 | Hydrazone | 15.2 | 21.8 | 18.5 |
| BT-S2 | Schiff Base | 8.7 | 12.4 | 9.9 |
| BT-A3 | Amide | > 50 | > 50 | > 50 |
| Doxorubicin | Standard Drug | 0.8 | 1.2 | 0.9 |
This table presents hypothetical data for illustrative purposes.
Mechanistic Insight: Tubulin Polymerization Inhibition Assay
Several benzothiophene derivatives have been shown to exert their anticancer effects by interfering with microtubule dynamics, a critical process in cell division.[5][6] An in vitro tubulin polymerization assay can directly assess this potential mechanism. This assay monitors the assembly of purified tubulin into microtubules, which can be measured by an increase in light scattering or fluorescence.[7][8]
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare test compounds and a positive control (e.g., Colchicine for inhibition, Paclitaxel for stabilization) at various concentrations.
-
Assay Setup: In a 96-well plate, add the tubulin solution, GTP (to initiate polymerization), and the test compounds.
-
Polymerization Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance (or fluorescence) at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the change in absorbance over time. A decrease in the rate and extent of polymerization compared to the control indicates inhibition. Calculate the IC50 for inhibition of tubulin polymerization.
| Compound ID | Tubulin Polymerization Inhibition IC50 (µM) |
| BT-H1 | > 100 |
| BT-S2 | 5.2 |
| Colchicine | 2.8 |
This table presents hypothetical data for illustrative purposes.
Caption: Workflow for anticancer screening of novel compounds.
Part 2: Antimicrobial Activity Evaluation - Determining the Minimum Inhibitory Concentration (MIC)
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including benzothiophenes, have shown promise in this area.[9][10][11] The Minimum Inhibitory Concentration (MIC) is the gold-standard in vitro assay to quantify the potency of a potential antimicrobial compound.[11] It determines the lowest concentration of a substance that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial Strain Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds and a positive control antibiotic (e.g., Ciprofloxacin).
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| BT-H1 | 16 | 32 |
| BT-S2 | 64 | >128 |
| BT-T4 | Thioamide | 8 |
| Ciprofloxacin | 0.5 | 0.25 |
This table presents hypothetical data for illustrative purposes.
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Part 3: Enzyme Inhibition Assays - Targeting Specific Molecular Pathways
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[12][13] Benzothiophene derivatives have been identified as inhibitors of various enzymes, including protein kinases and fatty acid amide hydrolase (FAAH).[12][14][15][16][17][18]
Kinase Inhibition Assay
Protein kinases are a large family of enzymes that play crucial roles in cell signaling and are often dysregulated in cancer.[14][15] Kinase inhibition assays measure the ability of a compound to block the phosphorylation of a substrate by a specific kinase.
-
Reagent Preparation: Prepare a reaction buffer containing the purified kinase, its specific substrate (peptide or protein), and ATP.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a known kinase inhibitor as a positive control.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).
-
Data Analysis: Calculate the percentage of kinase activity inhibition and determine the IC50 value.
| Compound ID | DYRK1A Inhibition IC50 (nM) |
| BT-H1 | > 10,000 |
| BT-S2 | 850 |
| BT-P5 | Pyrrole derivative |
| Harmine | Standard Inhibitor |
This table presents hypothetical data for illustrative purposes.
DNA Interaction Assays
Some small molecules can exert their biological effects by interacting directly with DNA, either through intercalation between base pairs or by binding to the grooves of the DNA helix.[19][20][21][22] These interactions can interfere with DNA replication and transcription.
-
Reaction Setup: Incubate supercoiled plasmid DNA with increasing concentrations of the test compound in a suitable buffer. Ethidium bromide can be used as a positive control for intercalation.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with a DNA-binding dye (if not already present) and visualize the DNA bands under UV light.
-
Data Analysis: Intercalation of a compound into supercoiled DNA causes the DNA to unwind and alters its electrophoretic mobility. A shift in the migration of the supercoiled DNA band indicates an interaction.
Caption: General logic for enzyme and DNA interaction assays.
This guide has outlined a strategic and experimentally grounded approach to the initial in vitro characterization of novel compounds derived from this compound. By employing a tiered screening strategy, beginning with broad cytotoxicity and antimicrobial assays and progressing to more specific mechanistic studies, researchers can efficiently identify and prioritize promising lead candidates. The protocols and comparative data presented herein serve as a robust framework for making informed decisions, ensuring the scientific integrity of your findings, and ultimately, accelerating the journey from a promising scaffold to a potential therapeutic.
References
- 1. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring antibacterial activities in novel benzo[b]thiophene derivatives | Poster Board #1048 - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Research Portal [ircommons.uwf.edu]
- 12. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies | MDPI [mdpi.com]
- 14. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Terminal protection of small molecule-linked DNA for small molecule-protein interaction assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. pnas.org [pnas.org]
- 22. Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Studies of 5-Chloro-1-benzothiophene-2-carbaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for conducting comparative molecular docking studies on derivatives of 5-Chloro-1-benzothiophene-2-carbaldehyde, a scaffold of significant interest in medicinal chemistry. We will explore the scientific rationale behind the experimental choices, present a detailed, self-validating protocol, and interpret the resulting data to inform drug design strategies.
Introduction: The Therapeutic Potential of the Benzothiophene Scaffold
The benzothiophene nucleus is a prominent heterocyclic scaffold that forms the core of numerous compounds with diverse and potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific functionalization with a chlorine atom at the 5-position and a reactive carbaldehyde group at the 2-position offers a versatile platform for creating novel derivatives with potentially enhanced therapeutic profiles.
Molecular docking is a powerful computational method that has become indispensable in modern drug discovery.[4][5] It predicts the binding mode and affinity of a small molecule (ligand) within the active site of a biological target (receptor), typically a protein. By enabling the rapid virtual screening of numerous compounds, docking studies help prioritize synthetic efforts, reduce costs, and accelerate the identification of promising drug candidates.
This guide will walk researchers through a detailed protocol for a comparative docking study of a hypothetical series of this compound derivatives against a selected biological target, illustrating how to derive meaningful structure-activity relationships (SAR) from the computational data.
Selecting a Biologically Relevant Target
Given the documented antimicrobial activity of many benzothiophene derivatives, we have selected Dihydrofolate Reductase (DHFR) from Staphylococcus aureus as our protein target for this illustrative study. DHFR is a critical enzyme in the bacterial folate synthesis pathway, making it a well-established and validated target for antibacterial drug development. The crystal structure of S. aureus DHFR (PDB ID: 2W9S) will be utilized for this workflow.
Experimental Protocol: A Step-by-Step Comparative Docking Workflow
This protocol is designed to be a self-validating system, where each step builds logically upon the last to ensure the scientific integrity of the final results. We will utilize widely accessible and validated software tools such as AutoDock for the docking calculations and UCSF Chimera for visualization and preparation.[6][7]
PART 1: Ligand Preparation - From 2D Sketch to Docking-Ready Format
The accuracy of the initial ligand structures is fundamental to the reliability of the docking results.
Step 1: 2D Structure Generation and 3D Conversion
-
Rationale: The initial 2D representation defines the exact chemical structure of the molecules to be studied. A correct 2D structure is the foundation for a valid 3D conformation.
-
Procedure:
-
Using a chemical drawing software (e.g., ChemDraw, MarvinSketch), sketch the 2D structures of the parent molecule, this compound, and its derivatives. For this guide, we will consider a hypothetical series with modifications at the carbaldehyde group:
-
Derivative A (Parent): this compound
-
Derivative B (Imine): N-[(5-chloro-1-benzothiophen-2-yl)methylidene]aniline
-
Derivative C (Oxime): this compound oxime
-
-
Convert these 2D structures into 3D models using the software's built-in cleaning and 3D generation tools.
-
Step 2: Energy Minimization and File Format Conversion
-
Rationale: Energy minimization is performed to obtain a low-energy, stable 3D conformation for each ligand, which is more representative of its state in a biological system. The .pdbqt file format is required by AutoDock as it contains essential information on atomic charges and rotatable bonds.[8]
-
Procedure:
-
Import the 3D structures into a molecular modeling program like UCSF Chimera or Avogadro.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the minimized structures as .mol2 or .pdb files.
-
Use AutoDockTools to convert the minimized ligand files into the .pdbqt format, which automatically assigns Gasteiger charges and defines rotatable bonds.[9]
-
PART 2: Protein Preparation - Ensuring a Valid Receptor Model
The quality of the protein structure is as critical as that of the ligands.[10][11]
Step 1: Receptor Structure Acquisition
-
Procedure: Download the 3D crystal structure of S. aureus DHFR (PDB ID: 2W9S) from the Protein Data Bank (RCSB PDB).
Step 2: Protein Structure Refinement
-
Rationale: PDB files often contain non-essential components like water molecules, co-solvents, and ions that can interfere with the docking process. Adding polar hydrogens and assigning charges is necessary to correctly model electrostatic interactions and hydrogen bonds.[9][12]
-
Procedure:
PART 3: The Docking Simulation - Predicting the Binding Event
This phase involves defining the search space and running the docking algorithm.
Step 1: Defining the Binding Pocket (Grid Box Generation)
-
Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for potential binding poses for the ligand. Its precise placement and size are crucial for an efficient and accurate search of the active site.
-
Procedure:
-
In AutoDockTools, load the prepared protein.pdbqt file.
-
Identify the active site residues. This information can be obtained from the original PDB file's annotations or from published literature.
-
Center the grid box on the active site, ensuring its dimensions are large enough to accommodate all the prepared ligands.
-
Step 2: Executing the Docking Run with AutoDock
-
Rationale: AutoDock employs a sophisticated genetic algorithm to explore a wide range of possible ligand conformations and orientations within the defined grid box, evaluating each pose with a scoring function to estimate its binding affinity.[12]
-
Procedure:
-
Prepare a docking parameter file (.dpf) for each ligand. This file specifies the names of the protein and ligand .pdbqt files, the grid parameter file, and the docking algorithm settings.
-
Execute the docking simulation for each ligand using the AutoDock program. The output will be a docking log file (.dlg) containing the results.
-
PART 4: Analysis and Interpretation - From Raw Data to Scientific Insight
The final and most critical phase is the careful analysis and comparison of the docking results.[13][14][15]
Step 1: Data Extraction and Tabulation
-
Rationale: The primary quantitative output from AutoDock is the estimated binding energy (or binding affinity), which provides a measure of the predicted strength of the protein-ligand interaction. A lower (more negative) binding energy generally indicates a more favorable interaction.[12]
-
Procedure:
-
Open the .dlg file for each ligand in AutoDockTools.
-
Identify the lowest binding energy for the most populated cluster of poses.
-
Record the binding energy, number of hydrogen bonds, and the key interacting amino acid residues for each derivative.
-
Step 2: Visualization of Binding Poses
-
Rationale: Visual inspection of the predicted binding poses is essential to understand the specific interactions driving the binding affinity and to ensure the predicted pose is chemically reasonable.
-
Procedure:
-
Use a molecular visualization tool like PyMOL or UCSF Chimera to load the protein structure and the docked ligand poses.
-
Analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) between the top-ranked pose of each ligand and the protein's active site residues.
-
Comparative Analysis of Hypothetical Results
The docking results for our hypothetical derivatives are summarized below to illustrate a comparative analysis.
| Derivative | Structure Modification | Binding Affinity (kcal/mol) | H-Bonds | Key Interacting Residues |
| A (Parent) | Aldehyde | -6.8 | 1 | Asp27 |
| B (Imine) | Imine with Phenyl | -8.2 | 2 | Asp27, Phe92 |
| C (Oxime) | Oxime | -7.5 | 3 | Asp27, Ile50, Tyr100 |
Visualization of the Comparative Docking Workflow
Caption: A logical workflow diagram for comparative molecular docking studies.
Interpretation of Results and SAR Insights
The hypothetical data suggests a clear structure-activity relationship:
-
Derivative A (Parent) establishes a baseline binding affinity, forming a crucial hydrogen bond with the key active site residue Asp27.
-
Derivative C (Oxime) shows improved binding. The oxime moiety introduces an additional hydrogen bond donor and acceptor, allowing for more extensive interactions with the protein backbone and side chains (Ile50, Tyr100), resulting in a more favorable binding energy.
-
Derivative B (Imine) demonstrates the highest predicted affinity. The introduction of the aniline group via an imine linkage not only maintains the key hydrogen bond with Asp27 but also introduces a phenyl ring. This ring can form favorable hydrophobic and π-π stacking interactions with aromatic residues like Phe92 in the active site, significantly enhancing the overall binding affinity.
These computational insights provide a strong rationale for prioritizing the synthesis and experimental validation of the imine and oxime derivatives. The results suggest that extending the molecule to access additional interaction points within the DHFR active site is a promising strategy for improving potency.
Conclusion
This guide has presented a robust and scientifically rigorous protocol for conducting comparative molecular docking studies on this compound derivatives. By systematically preparing ligands and the protein target, executing the docking simulation, and carefully analyzing the results, researchers can generate valuable hypotheses to guide their drug discovery efforts. It is imperative to remember that molecular docking is a predictive tool, and its findings must be validated through in vitro and in vivo experimental testing to confirm the biological activity.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 7. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Synthesis of 5-Chloro-1-benzothiophene-2-carbaldehyde: A Comparative Analysis
Introduction: 5-Chloro-1-benzothiophene-2-carbaldehyde is a pivotal intermediate in the synthesis of a multitude of pharmaceutical agents and functional materials. Its strategic importance necessitates robust and efficient synthetic routes. This guide provides an in-depth, objective comparison of the primary methods for its synthesis, grounded in experimental data and mechanistic insights. We will dissect the nuances of each approach, offering the reader a comprehensive understanding to inform their synthetic strategy.
Core Synthetic Strategies: An Overview
The synthesis of this compound fundamentally involves two key transformations: the construction of the 5-chloro-1-benzothiophene core and the subsequent introduction of a formyl group at the 2-position. The choice of methodology for each step significantly impacts the overall efficiency, scalability, and purity of the final product. This guide will focus on the formylation step, benchmarking the two most prevalent methods: the Vilsmeier-Haack reaction and lithiation followed by formylation .
Method 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[4][5]
Mechanistic Rationale
The underlying principle of the Vilsmeier-Haack reaction is the generation of a potent electrophile, the chloroiminium ion (Vilsmeier reagent), which then attacks the electron-rich benzothiophene ring. The electron-donating sulfur atom in the benzothiophene ring activates the heterocyclic ring towards electrophilic substitution, directing the formylation primarily to the 2-position. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation of 5-chloro-1-benzothiophene
Materials:
-
5-chloro-1-benzothiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate
-
Water
-
Diethyl ether (Et₂O)
-
Brine
Procedure:
-
To a solution of 5-chloro-1-benzothiophene in anhydrous dichloromethane, N,N-dimethylformamide is added.
-
The solution is cooled to 0 °C in an ice bath.
-
Phosphorus oxychloride is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then carefully poured onto crushed ice.
-
A solution of sodium acetate in water is added to hydrolyze the intermediate.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Data Presentation: Vilsmeier-Haack Reaction
| Parameter | Value/Range | Source |
| Starting Material | 5-chloro-1-benzothiophene | N/A |
| Reagents | POCl₃, DMF | [1][2] |
| Solvent | Dichloromethane | N/A |
| Temperature | 0 °C to Room Temperature | [6] |
| Reaction Time | 2.5 - 6.5 hours | [6] |
| Reported Yield | 77 - 95+% (for similar substrates) | [6] |
| Purity | High after chromatography | N/A |
Note: Specific yield for this compound via this method is not explicitly detailed in the readily available literature, however, yields for formylation of similar electron-rich heterocycles are generally high.
Workflow Diagram: Vilsmeier-Haack Reaction
Caption: Workflow for the Vilsmeier-Haack formylation.
Method 2: Lithiation Followed by Formylation
An alternative and powerful strategy for the formylation of benzothiophenes is through directed ortho-metalation, specifically lithiation, followed by quenching with an electrophilic formylating agent like DMF.[7][8] This method offers excellent regioselectivity, particularly for introducing substituents at the 2-position of the benzothiophene ring system.[7]
Mechanistic Rationale
The reaction proceeds via the deprotonation of the most acidic proton on the benzothiophene ring by a strong organolithium base, such as n-butyllithium (n-BuLi). For benzothiophene and its derivatives, the proton at the 2-position is the most acidic due to the electron-withdrawing effect of the sulfur atom. This results in the formation of a 2-lithio-benzothiophene intermediate. This highly nucleophilic organolithium species then readily attacks the electrophilic carbonyl carbon of DMF. The resulting lithium alkoxide intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.
Experimental Protocol: Lithiation and Formylation of 5-chloro-1-benzothiophene
Materials:
-
5-chloro-1-benzothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
Procedure:
-
A solution of 5-chloro-1-benzothiophene in anhydrous tetrahydrofuran is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
n-Butyllithium in hexanes is added dropwise to the stirred solution. The reaction mixture is stirred at this temperature for a period to ensure complete lithiation.
-
Anhydrous N,N-dimethylformamide is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is allowed to slowly warm to room temperature and stirred for an additional period.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Data Presentation: Lithiation and Formylation
| Parameter | Value/Range | Source |
| Starting Material | 5-chloro-1-benzothiophene | N/A |
| Reagents | n-BuLi, DMF | [7][8] |
| Solvent | Tetrahydrofuran | [9] |
| Temperature | -78 °C to Room Temperature | [9] |
| Reaction Time | 1 - 3 hours | [10] |
| Reported Yield | 67 - 81% (for benzothiophene) | [7] |
| Purity | High after chromatography | N/A |
Note: The yield for the unsubstituted benzothiophene is reported to be high. The presence of the chloro-substituent is not expected to significantly impede the reaction, and similar high yields can be anticipated.
Workflow Diagram: Lithiation and Formylation
Caption: Workflow for lithiation and subsequent formylation.
Comparative Analysis and Field-Proven Insights
| Feature | Vilsmeier-Haack Reaction | Lithiation and Formylation |
| Reagent Handling | POCl₃ is corrosive and moisture-sensitive. The reaction is typically performed under an inert atmosphere. | n-BuLi is pyrophoric and requires strict anhydrous and anaerobic conditions. |
| Substrate Scope | Generally applicable to electron-rich aromatics and heterocycles. | Broad scope, but sensitive functional groups on the substrate may not be tolerated. |
| Regioselectivity | High for the 2-position in benzothiophenes. | Excellent for the 2-position due to the acidity of the C2-proton. |
| Reaction Conditions | Milder temperature profile (0 °C to RT). | Requires cryogenic temperatures (-78 °C) for the initial lithiation step. |
| Yield | Generally high for suitable substrates. | Typically provides good to excellent yields. |
| Scalability | Readily scalable for industrial production. | Can be challenging to scale up due to the handling of pyrophoric reagents and cryogenic conditions. |
| Cost-Effectiveness | Reagents (POCl₃, DMF) are relatively inexpensive and readily available. | n-BuLi is more expensive and requires specialized handling, potentially increasing overall cost. |
From a senior application scientist's perspective, the choice between these two robust methods hinges on the specific constraints and objectives of the synthesis.
-
For large-scale industrial production , the Vilsmeier-Haack reaction is often the preferred method. Its use of less hazardous and more cost-effective reagents, coupled with a more manageable temperature profile, makes it more amenable to scale-up. The well-established nature of this reaction also contributes to its reliability in a production environment.
-
For laboratory-scale synthesis and medicinal chemistry applications , where functional group tolerance and high purity are paramount, lithiation followed by formylation can be an excellent choice. The precise regiocontrol and often high yields can be advantageous when working with complex molecules. However, the stringent requirements for anhydrous and anaerobic conditions, as well as the handling of pyrophoric n-BuLi, demand a higher level of technical expertise and appropriate safety infrastructure.
Conclusion
Both the Vilsmeier-Haack reaction and lithiation followed by formylation represent viable and effective strategies for the synthesis of this compound. The Vilsmeier-Haack reaction offers a practical and scalable approach, while lithiation provides a highly regioselective route that is particularly valuable in a research and development setting. A thorough evaluation of the available resources, safety protocols, and desired scale of production should guide the synthetic chemist in selecting the most appropriate method.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Formylation - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 5-Chloro-1-benzothiophene-2-carbaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical waste is a critical, non-negotiable aspect of this responsibility. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 5-Chloro-1-benzothiophene-2-carbaldehyde, a halogenated aromatic compound. The procedures outlined herein are designed to ensure regulatory compliance, protect personnel, and minimize environmental impact.
Core Principles: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a chlorinated organic compound. Its chemical structure necessitates careful management due to the persistent and potentially toxic nature of halogenated organics in the environment.
While comprehensive toxicological data for this specific compound is not fully available, data from structurally similar chemicals and its parent molecule provide a strong basis for a cautious approach.[1] The primary hazards are associated with irritation and potential toxicity.
Table 1: Hazard Profile and Safety Recommendations
| Hazard Attribute | Classification & Guidance | Source(s) |
|---|---|---|
| GHS Hazard Statements | Based on analogous compounds like 5-Chlorothiophene-2-carboxaldehyde and Benzo[b]thiophene-2-carboxaldehyde: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H319 (Causes serious eye irritation). | [2][3] |
| Physical State | Solid (Crystal/Powder). | [4] |
| Primary Routes of Exposure | Inhalation of dust, skin contact, eye contact, ingestion. | [1][5] |
| Required PPE | Chemical-resistant gloves (e.g., Nitrile), safety goggles or face shield, lab coat. Use in a chemical fume hood to avoid dust inhalation. |[1][4][6] |
The causality behind treating this compound as hazardous stems from its classification as a Halogenated Organic Compound (HOC) . The carbon-chlorine bond makes it subject to specific, stringent disposal regulations under the U.S. Environmental Protection Agency (EPA) and other international bodies.[7][8] Improper disposal, such as drain disposal, is strictly prohibited as it can lead to the formation of persistent organic pollutants.[1]
Pre-Disposal Operations: Segregation and Containment
The single most critical step in managing this waste stream is segregation. The disposal pathway for halogenated organic waste is fundamentally different—and typically more complex and costly—than for non-halogenated waste.
Protocol for Waste Segregation and Container Preparation
-
Select the Correct Waste Container: Obtain a dedicated hazardous waste container clearly labeled "Halogenated Organic Waste."[9][10] This container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition with a secure, leak-proof lid.[9][11]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[11] Fill in all required information:
-
Generator's Name and Laboratory Information
-
Accumulation Start Date
-
Full Chemical Name: "this compound"
-
List any solvents used.
-
-
Contain the Waste:
-
Solid Waste: Transfer the pure solid compound directly into the designated container using a clean spatula.
-
Contaminated Labware: Disposable labware (e.g., weigh boats, pipette tips) contaminated with the compound should be placed in the same solid waste container. Contaminated glassware must be decontaminated or disposed of as hazardous waste.[11]
-
Solutions: If the compound is in a solvent, the entire solution must be collected. The choice of liquid waste container depends on the solvent (see Disposal Pathway diagram below).
-
-
Maintain Container Integrity: Keep the waste container closed at all times except when adding waste.[9][11] Do not fill the container beyond 90% of its capacity to allow for expansion.[9] Store the container in a designated satellite accumulation area away from incompatible materials.
Accidental Release and Spill Management
Preparedness is key to mitigating the risks of an accidental spill.
Protocol for Small-Scale Laboratory Spill Cleanup
-
Ensure Immediate Safety: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double-nitrile gloves.
-
Contain the Spill:
-
Collect the Waste: Once absorbed, carefully scoop the material into the appropriate hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), collecting the rinsate as hazardous waste. Follow with a soap and water wash.
-
Dispose of Contaminated Materials: All materials used for cleanup (gloves, pads, wipes) must be disposed of in the hazardous waste container.[6]
The Disposal Pathway: From Lab Bench to Final Treatment
The ultimate disposal of this compound is not landfilling or drain disposal. Due to its halogenated nature, the required and accepted method is high-temperature incineration at a licensed facility.[12][13] This process safely breaks down the compound into simpler, less harmful components like carbon dioxide and hydrogen halides, which are then neutralized in a scrubber system.[12]
The following decision tree illustrates the correct waste stream selection at the point of generation.
Caption: Decision workflow for segregating waste containing this compound.
*Note: Introducing a halogenated compound into a non-halogenated solvent waste stream renders the entire volume as halogenated waste.[9] Always follow this conservative principle unless your institution's EHS department specifies a de minimis concentration limit (e.g., <2%).
Protocol for Final Laboratory Disposal
-
Complete Waste Label: Ensure all fields on the hazardous waste label are complete and accurate.
-
Secure the Container: Tightly seal the container lid. Ensure the exterior is clean and free of contamination.[9]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) or Hazardous Waste Management department to schedule a waste pickup.[14]
-
Maintain Records: Keep a copy of the waste manifest or any tracking documentation provided by EHS for your laboratory's records.
By adhering to these scientifically sound and regulation-aligned procedures, you fulfill your professional duty to ensure safety and environmental compliance in the laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Thiophenecarboxaldehyde, 5-chloro- | C5H3ClOS | CID 81700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. ethz.ch [ethz.ch]
- 10. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. pfw.edu [pfw.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
